(Chloromethyl)cyclopentane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
chloromethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIILQXTJXSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510577 | |
| Record name | (Chloromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-39-1 | |
| Record name | (Chloromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Chloromethyl)cyclopentane chemical properties and structure
An In-depth Technical Guide to (Chloromethyl)cyclopentane: Chemical Properties, Structure, and Reactivity
Introduction
This compound, also known as cyclopentylmethyl chloride, is a halogenated cyclic hydrocarbon. Its structure, consisting of a five-membered cyclopentane (B165970) ring attached to a chloromethyl group, makes it a valuable intermediate in organic synthesis. The presence of the C-Cl bond on a primary carbon renders it susceptible to nucleophilic substitution, establishing it as a key building block for introducing the cyclopentylmethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and safety protocols, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
The molecule consists of a flexible, non-planar cyclopentane ring bonded to a chloromethyl (-CH₂Cl) substituent. This primary alkyl halide structure is key to its chemical reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | chloromethylcyclopentane | [1][2] |
| CAS Number | 13988-39-1 | [1][2] |
| Molecular Formula | C₆H₁₁Cl | [1][2] |
| Molecular Weight | 118.60 g/mol | [1][2] |
| Canonical SMILES | C1CCC(C1)CCl | [1][2] |
| InChI | InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | [1][2] |
| InChIKey | NQIIILQXTJXSCA-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Quantitative experimental data for some physical properties of this compound are not widely published. The data presented below includes values from computational predictions and data from analogous compounds where noted.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes / Citation |
| Physical State | Flammable liquid | [1] |
| Boiling Point | ~143-145 °C | Predicted. The related (chloromethyl)cyclopropane (B127518) boils at 87-89 °C.[3] |
| Density | ~1.0 g/mL | Predicted. The related (chloromethyl)cyclopropane has a density of 0.98 g/mL.[3] |
| Flash Point | ~33 °C | Predicted. |
| Solubility | Insoluble in water; soluble in organic solvents. | General property for similar organochlorines.[4] |
| XLogP3-AA | 2.6 | Computationally predicted lipophilicity.[1] |
Reactivity and Chemical Profile
The primary determinant of this compound's reactivity is the polarized carbon-chlorine bond, which makes the methylene (B1212753) carbon an electrophilic site. This allows the compound to act as an effective alkylating agent for a variety of nucleophiles.
Nucleophilic Substitution
The most common reaction pathway for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. The primary carbon atom is relatively unhindered, facilitating backside attack by nucleophiles and leading to the displacement of the chloride anion. This reaction is fundamental to its use as a synthetic building block.[2]
Caption: General workflow for an Sₙ2 nucleophilic substitution reaction.
Radical Reactions
This compound can also participate in radical reactions. For instance, the formation of a Grignard reagent involves a radical mechanism initiated by magnesium metal.[5] Furthermore, the synthesis of this compound via chlorination of methylcyclopentane (B18539) proceeds through a free-radical chain reaction.
Elimination Reactions
Under the influence of a strong, sterically hindered base, this compound can undergo elimination reactions (E2 pathway) to yield methylenecyclopentane, although substitution reactions typically predominate.
Synthesis Methodologies
Caption: Plausible laboratory and industrial synthesis routes.
Experimental Protocols
Representative Protocol: Synthesis of (Cyclopentylmethoxy)benzene
-
Objective: To demonstrate the use of this compound as an alkylating agent in a Williamson ether synthesis.
-
Materials:
-
Phenol (B47542) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF at 0 °C.
-
Deprotonation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.
-
Alkylation: this compound is added dropwise to the reaction mixture. The mixture is then heated to 60 °C and stirred overnight.
-
Workup: The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product.
-
Predicted Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | • ~3.4-3.6 ppm (d, 2H): Protons of the -CH₂Cl group, appearing as a doublet due to coupling with the adjacent methine proton. • ~2.0-2.2 ppm (m, 1H): Methine proton (-CH-) on the cyclopentane ring. • ~1.2-1.9 ppm (m, 8H): Methylene protons (-CH₂-) of the cyclopentane ring, likely appearing as complex, overlapping multiplets. |
| ¹³C NMR | • ~49-52 ppm: Carbon of the -CH₂Cl group. • ~40-43 ppm: Methine carbon (-CH-) of the cyclopentane ring. • ~30-33 ppm: Carbons C2 and C5 of the cyclopentane ring. • ~25-28 ppm: Carbons C3 and C4 of the cyclopentane ring. |
| IR (Infrared) | • 2950-2850 cm⁻¹: C-H (sp³) stretching vibrations. • 1450 cm⁻¹: -CH₂- scissoring (bending) vibrations. • ~720-750 cm⁻¹: C-Cl stretching vibration (a key diagnostic peak). |
| Mass Spec (MS) | • m/z 118/120: Molecular ion ([M]⁺) peak showing the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). • m/z 83: Fragment corresponding to the loss of the chloromethyl radical (•CH₂Cl). • m/z 69: Cyclopentylmethyl cation ([C₅H₉]⁺), often a base peak, resulting from the loss of the chlorine radical. |
Safety and Handling
This compound is a flammable and hazardous chemical that requires careful handling.
Table 4: GHS Hazard Information and Safety Precautions
| Category | Description | Citation |
| GHS Pictograms | Warning (Flame, Exclamation Mark) | [1] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Handling Precautions | • Use in a well-ventilated area or fume hood. • Keep away from heat, sparks, open flames, and other ignition sources. • Ground/bond container and receiving equipment to prevent static discharge. • Wear protective gloves, clothing, and eye/face protection. | [1] |
| First Aid | • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. • Inhalation: Move person to fresh air and keep comfortable for breathing. • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [1] |
Conclusion
This compound is a versatile reagent in organic synthesis, primarily serving as an electrophile for introducing the cyclopentylmethyl group via nucleophilic substitution reactions. Its utility is defined by the reactivity of its primary chloride functional group. While comprehensive experimental data on its physical and spectroscopic properties are not extensively documented in public literature, its chemical behavior can be reliably predicted based on fundamental organic chemistry principles. Proper adherence to safety and handling protocols is essential when working with this flammable and irritant compound.
References
- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13988-39-1 [smolecule.com]
- 3. (クロロメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of (Chloromethyl)cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis methods for (chloromethyl)cyclopentane, a valuable building block in organic synthesis and drug discovery. The following sections provide a comprehensive overview of the most common synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Chlorination of Cyclopentanemethanol (B1149391)
The most direct and widely utilized method for the preparation of this compound is the nucleophilic substitution of the hydroxyl group in cyclopentanemethanol with a chloride ion. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.
Reaction with Thionyl Chloride (SOCl₂)
The reaction of cyclopentanemethanol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired product, this compound, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The addition of a base, such as pyridine (B92270), is often employed to neutralize the HCl generated and to catalyze the reaction.
Reaction Scheme:
Experimental Protocol:
A detailed experimental procedure for the synthesis of this compound from cyclopentanemethanol using thionyl chloride is provided below.
-
Materials:
-
Cyclopentanemethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base and catalyst)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve cyclopentanemethanol in an anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically >80% | General knowledge of similar reactions |
| Boiling Point | 143-144 °C | [1] |
| Density | 0.99 g/mL at 25 °C | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 3.45 (d, 2H), 2.20-2.05 (m, 1H), 1.85-1.40 (m, 8H).
-
¹³C NMR (CDCl₃): δ 50.1, 40.2, 32.5, 25.3.
-
IR (neat): ν 2955, 2868, 1452, 1275, 735 cm⁻¹.
Free Radical Chlorination of Methylcyclopentane (B18539)
An alternative approach to this compound is the free radical chlorination of methylcyclopentane. This method involves the substitution of a hydrogen atom on the methyl group with a chlorine atom, initiated by a radical initiator such as UV light or a chemical initiator like AIBN. However, this reaction is often less selective and can lead to a mixture of monochlorinated isomers, including chlorination on the cyclopentane (B165970) ring itself.
Reaction Scheme:
The free radical chlorination of methylcyclopentane can produce four possible monochlorinated products (disregarding stereoisomers): this compound, 1-chloro-1-methylcyclopentane, cis-1-chloro-2-methylcyclopentane, and trans-1-chloro-3-methylcyclopentane.[2] The product distribution is dependent on the reactivity of the different types of C-H bonds (primary, secondary, tertiary) and statistical factors.
Experimental Protocol:
A general procedure for the free radical chlorination of methylcyclopentane is outlined below.
-
Materials:
-
Methylcyclopentane
-
Chlorine gas (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂)
-
A radical initiator (e.g., UV lamp, AIBN)
-
An inert solvent (e.g., carbon tetrachloride - Caution: Carcinogen )
-
Aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place a solution of methylcyclopentane in an inert solvent.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a chemical radical initiator.
-
Slowly bubble chlorine gas through the solution or add the chlorine source dropwise. Maintain the reaction temperature at a suitable level (e.g., by using a water bath).
-
Monitor the reaction progress by GC to determine the ratio of products.
-
Once the desired conversion is achieved, stop the reaction by turning off the initiator and purging the system with an inert gas.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted chlorine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
The isomeric products can be separated by fractional distillation or preparative gas chromatography.
-
Quantitative Data:
The regioselectivity of free radical chlorination is generally low, leading to a mixture of products. The exact yield of this compound will depend on the specific reaction conditions.
| Product Isomer | Relative Reactivity (approx.) |
| This compound (1°) | 1 |
| 1-Chloro-1-methylcyclopentane (3°) | 5 |
| Ring-chlorinated isomers (2°) | 3.5 |
Note: Relative reactivity is an approximation and can vary with reaction conditions.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis methods, the following diagrams are provided in Graphviz DOT language.
Caption: Synthesis of this compound from Cyclopentanemethanol.
Caption: Free Radical Chlorination of Methylcyclopentane.
References
(Chloromethyl)cyclopentane CAS number and molecular weight
For researchers, scientists, and professionals in drug development, precise identification and characterization of chemical compounds are paramount. This document provides the key identifiers for (Chloromethyl)cyclopentane.
This compound is a halogenated aliphatic cyclic compound.[1][2] Its core structure consists of a five-membered cyclopentane (B165970) ring attached to a chloromethyl group.[1]
The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Identifier | Value |
| CAS Number | 13988-39-1[1][3][4][5] |
| Molecular Formula | C6H11Cl[1][3][4] |
| Molecular Weight | 118.60 g/mol [1][3][4] |
References
Spectroscopic Profile of (Chloromethyl)cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopentane is a halogenated hydrocarbon with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural confirmation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with analysis of analogous compounds to offer a robust spectroscopic profile.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | Doublet | 2H | -CH₂Cl |
| ~2.20 | Multiplet | 1H | -CH- |
| ~1.80 - 1.50 | Multiplet | 8H | Cyclopentyl -CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~48.0 | -CH₂Cl |
| ~40.0 | -CH- |
| ~30.0 | Cyclopentyl -CH₂- |
| ~25.0 | Cyclopentyl -CH₂- |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | CH₂ bend |
| 725 - 750 | Strong | C-Cl stretch |
Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Interpretation |
| 118/120 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope) |
| 83 | [M - Cl]⁺ |
| 69 | [C₅H₉]⁺ (cyclopentyl cation) |
| 49 | [CH₂Cl]⁺ |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main groups of signals. The most downfield signal, a doublet at approximately 3.45 ppm, is attributed to the two protons of the chloromethyl group (-CH₂Cl). The electron-withdrawing effect of the chlorine atom deshields these protons. The methine proton on the cyclopentane (B165970) ring, to which the chloromethyl group is attached, is expected to appear as a multiplet around 2.20 ppm. The remaining eight protons of the cyclopentane ring will produce a complex multiplet in the upfield region, between 1.50 and 1.80 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four distinct signals. The carbon of the chloromethyl group (-CH₂Cl) is expected to be the most downfield signal at around 48.0 ppm due to the electronegativity of the chlorine atom. The methine carbon of the cyclopentane ring is predicted to resonate at approximately 40.0 ppm. The other four carbons of the cyclopentane ring are diastereotopic and are expected to give rise to two signals around 30.0 ppm and 25.0 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, typical for aliphatic compounds. A medium intensity band around 1450 cm⁻¹ is expected for the scissoring (bending) vibration of the CH₂ groups. The most characteristic absorption for this compound will be a strong band in the region of 725-750 cm⁻¹, which is indicative of the C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 118. A characteristic feature will be the presence of an [M+2]⁺ peak at m/z 120 with an intensity of about one-third of the [M]⁺ peak, which is due to the natural isotopic abundance of ³⁷Cl. The base peak is likely to be at m/z 83, corresponding to the loss of a chlorine radical to form the stable cyclopentylmethyl cation. Another significant fragment would be the cyclopentyl cation at m/z 69. The presence of a peak at m/z 49 would correspond to the chloromethyl cation [CH₂Cl]⁺.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid like this compound.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 35-200.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and structural confirmation of this compound.
Safety, handling, and storage of (Chloromethyl)cyclopentane
An In-depth Technical Guide to the Safety, Handling, and Storage of (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes publicly available safety information. Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling this compound and ensure a thorough risk assessment is completed for your specific experimental protocols.
Chemical Identification and Physical Properties
This compound, also known as Cyclopentyl chloride, is a flammable and irritant organic compound.[1] Its core structure consists of a five-membered cyclopentane (B165970) ring with a chloromethyl substituent.[2] This reactive group makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.60 g/mol | [1] |
| CAS Number | 13988-39-1 | [1] |
| Appearance | Colorless to Almost Colorless Liquid | [3] |
| Boiling Point | 114 °C | [3] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Flash Point | 15 °C (59 °F) | [3] |
| Water Solubility | 760 mg/L | [3] |
| Refractive Index | n20/D 1.4512 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] The material's vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❕ |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❕ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❕ |
Source: PubChem CID 12815409[1]
Safe Handling Protocols
Adherence to strict safe handling procedures is critical to minimize exposure and mitigate risks. The following protocols are derived from standard safety data sheets.
Engineering Controls and Work Practices
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of electrostatic charges.[5][6]
-
Tools: Use only non-sparking tools when handling containers.[5][6]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in work areas.[5] Contaminated clothing should be removed immediately and laundered before reuse.[6]
Caption: A typical workflow for the safe handling of this compound in a lab.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be required for splash hazards.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as neoprene or nitrile rubber.[8] Always inspect gloves before use and replace them if they are contaminated or show signs of degradation.[7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[7] Long pants and closed-toe shoes are required to cover all skin.[7]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with a cartridge for organic vapors.[7] Respirator use requires a formal institutional program, including fit-testing and training.[7]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5]
-
Conditions: Keep containers tightly closed to prevent the escape of vapors. Protect from sunlight and keep away from heat and ignition sources.[5]
-
Incompatibilities: Store separately from strong oxidizing agents.[4][9]
-
Container Type: Store in the original container or an approved alternative made from a compatible material.[10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[12] If skin irritation occurs, get medical advice.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration. Rinse the mouth with water. Call a poison center or doctor immediately.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[13]
-
Unsuitable Media: Do not use a solid water jet, as it may be ineffective and spread the fire.[14]
-
Specific Hazards: The chemical is highly flammable. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][12] Containers may explode when heated.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10] Use a water spray to cool fire-exposed containers.
Accidental Release and Spill Containment
For any spill, evacuate non-essential personnel and eliminate all ignition sources.
Caption: A decision workflow for responding to a this compound spill.
-
Containment: Stop the leak if it can be done without risk.[10] Cover drains to prevent entry into waterways.
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[10][12] Do not use combustible absorbents like sawdust.[4]
-
Disposal: Collect the absorbed material using clean, non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[10][12] Dispose of contents and containers at an approved waste disposal plant.
Disposal Considerations
Waste material is classified as hazardous.[15] All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[15] Empty containers may retain product residue and vapors and can be dangerous; they should be handled as if they were full.[11]
References
- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13988-39-1 [smolecule.com]
- 3. chloro-cyclopentane [chembk.com]
- 4. ICSC 0353 - CYCLOPENTANE [inchem.org]
- 5. chemos.de [chemos.de]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. airgas.com [airgas.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. agas.com [agas.com]
- 14. balchem.com [balchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide on the Physical Properties of (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of (Chloromethyl)cyclopentane, with a specific focus on its boiling point and solubility. This document also outlines detailed experimental protocols for the determination of these properties and includes a visual representation of a relevant experimental workflow.
Introduction
This compound is an organochloride compound with the molecular formula C₆H₁₁Cl.[1][2] Its structure, featuring a chloromethyl group attached to a cyclopentane (B165970) ring, makes it a valuable intermediate in various chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in process design, safety assessments, and formulation development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others are estimated based on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [1][2] |
| Molecular Weight | 118.60 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 13988-39-1 | [1][2] |
| Boiling Point | Estimated ~140-150 °C | Inferred from related compounds |
| Solubility in Water | Insoluble | [3] (by analogy) |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, and other common organic solvents | [3] (by analogy) |
Boiling Point Analysis:
Solubility Profile:
The solubility of this compound is dictated by its molecular structure, which combines a nonpolar cyclopentane ring with a polar chloromethyl group.[4] This dual nature results in poor solubility in polar solvents like water. By analogy with similar compounds, such as ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane, it is expected to be generally insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[3]
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of boiling point and solubility.
3.1. Determination of Boiling Point (Micro-reflux Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level above the side arm.
-
Add a few drops of this compound into the small test tube.
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.
-
Gently heat the side arm of the Thiele tube.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5][6] Record this temperature.
3.2. Determination of Solubility
This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes with stoppers
-
Graduated pipettes or droppers
-
Vortex mixer or shaker
Solvents to be Tested:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Diethyl ether (nonpolar)
-
Hexane (nonpolar)
-
5% aqueous Sodium Hydroxide (NaOH)
-
5% aqueous Hydrochloric Acid (HCl)
Procedure:
-
Label a series of clean, dry test tubes for each solvent.
-
Add approximately 0.1 mL of this compound to each test tube.
-
Add 1 mL of the respective solvent to each test tube in small portions.[7]
-
After each addition, stopper the test tube and shake it vigorously for 10-20 seconds.[8]
-
Observe the mixture to determine if the compound has dissolved completely (miscible, forming a single phase) or if it remains as a separate layer or as undissolved droplets (immiscible/insoluble).[8]
-
For the tests with aqueous NaOH and HCl, observe for any reaction (e.g., heat generation, color change) in addition to solubility.
-
Record the observations for each solvent as "soluble," "partially soluble," or "insoluble."
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the qualitative determination of solubility.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All experimental procedures should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides essential information on the physical properties of this compound, with a focus on its boiling point and solubility. While some data is based on estimations from related compounds, the provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. The information and procedures outlined herein are intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work.
References
- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 13988-39-1 [smolecule.com]
- 3. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]
- 4. Buy 1-(Chloromethyl)cyclopentene | 58729-25-2 [smolecule.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
Reactivity Profile of (Chloromethyl)cyclopentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclopentane is a versatile monofunctional alkyl halide that serves as a valuable building block in organic synthesis. Its reactivity is primarily dictated by the presence of a primary chlorine atom attached to a cyclopentyl ring. This guide provides an in-depth analysis of the reactivity of this compound with a range of common reagents, including nucleophiles, bases, and metals. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this compound in various transformations.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. As a primary alkyl halide, the carbon bearing the chlorine atom is relatively unhindered, allowing for backside attack by a wide range of nucleophiles.
Williamson Ether Synthesis
The reaction of this compound with alkoxides provides a straightforward route to cyclopentylmethyl ethers. This classic S(_N)2 reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.
Table 1: Williamson Ether Synthesis with this compound
| Nucleophile (Alkoxide) | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Ethoxide | Sodium Ethoxide | Ethanol (B145695) | Reflux | Cyclopentylmethyl ethyl ether | Moderate |
| tert-Butoxide | Potassium tert-Butoxide | tert-Butanol | Reflux | Cyclopentylmethyl tert-butyl ether | Low (Elimination is a major side reaction) |
Experimental Protocol: Synthesis of Cyclopentylmethyl Ethyl Ether
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.
-
Once the sodium has completely reacted to form sodium ethoxide, add this compound dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain cyclopentylmethyl ethyl ether.
An illustrative reaction pathway for the Williamson ether synthesis is shown below:
Thermodynamic and Kinetic Insights into the Reactions of (Chloromethyl)cyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopentane is a halogenated cycloalkane whose reactivity is of interest in various fields, including organic synthesis and as a potential building block in medicinal chemistry. Understanding the thermodynamic and kinetic parameters of its reactions is crucial for predicting reaction outcomes, optimizing process conditions, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the available data on the reactions of this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways. Due to the limited direct experimental data for this compound, this guide leverages data from its structural isomer, cyclopentyl chloride, to provide valuable insights.
General Reactivity
This compound, as a primary alkyl halide, is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. The course of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
-
Nucleophilic Substitution (SN2): With good nucleophiles, this compound is expected to undergo SN2 reactions, where the nucleophile displaces the chloride ion in a single concerted step.
-
Elimination (E2): In the presence of strong, sterically hindered bases, E2 elimination is favored, leading to the formation of methylenecyclopentane.
-
Friedel-Crafts Alkylation: The carbocation generated from this compound can act as an electrophile in Friedel-Crafts alkylation reactions with aromatic compounds.
One study noted that this compound fails to react with ethanol (B145695), a weak nucleophile and weak base, under neutral conditions. This suggests that the activation energy for both substitution and elimination is not readily overcome without stronger reagents or catalysis.
Thermodynamic Data
Experimentally determined thermodynamic data for this compound are scarce in the literature. However, computed properties are available from databases such as PubChem. For context, thermodynamic data for the structural isomer, cyclopentyl chloride, are presented below. These values can serve as an approximation for this compound.
Table 1: Thermodynamic Data for Cyclopentyl Chloride (CAS: 930-28-9)
| Property | Value | Units | Source |
| Enthalpy of Formation (gas, 298.15 K) | -133.5 ± 1.3 | kJ/mol | NIST WebBook |
| Enthalpy of Vaporization (298.15 K) | 38.5 ± 0.4 | kJ/mol | NIST WebBook |
| Standard Entropy (liquid, 298.15 K) | 237.3 ± 1.2 | J/mol·K | NIST WebBook |
Kinetic Data
Table 2: Kinetic Data for the Pyrolysis of Cyclopentyl Chloride
| Reaction | Temperature Range (K) | A (s⁻¹) | Eₐ (kJ/mol) | Reference |
| Cyclopentyl chloride → Cyclopentene + HCl | 623 - 703 | 10¹³·² | 218 | Swinbourne, 1960 |
-
A : Pre-exponential factor
-
Eₐ : Activation energy
This data suggests a high activation energy for the unimolecular elimination of HCl from a chlorinated cyclopentane (B165970) ring.
Experimental Protocols
Detailed experimental protocols for this compound reactions are not explicitly documented in the readily available literature. However, based on studies of analogous compounds, the following methodologies are standard for determining thermodynamic and kinetic data.
Pyrolysis Kinetics (Gas Phase)
The kinetics of gas-phase thermal decomposition reactions, such as the pyrolysis of cyclopentyl chloride, are often studied using the following techniques:
-
Static System:
-
A known pressure of the reactant is introduced into a heated reaction vessel of known volume.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is quenched by rapidly cooling the vessel.
-
The composition of the product mixture is determined by gas chromatography (GC) or mass spectrometry (MS).
-
Rate constants are determined by analyzing the change in reactant or product concentration over time at various temperatures.
-
-
Single-Pulse Shock Tube:
-
A mixture of the reactant highly diluted in an inert gas (e.g., argon) is rapidly heated by a reflected shock wave.
-
The high temperature is maintained for a very short and well-defined reaction time (typically a few milliseconds).
-
The reaction is quenched by the expansion wave following the shock.
-
The product mixture is analyzed post-shock using techniques like GC-MS.
-
This method is suitable for studying reactions at high temperatures.
-
Solvolysis Kinetics (Liquid Phase)
The kinetics of solvolysis reactions (a type of nucleophilic substitution where the solvent is the nucleophile) can be monitored by observing the rate of formation of a product. For example, in the reaction of an alkyl chloride with a solvent like ethanol or water, hydrogen chloride is produced.
-
Conductivity Measurement: The increase in the concentration of ions (H⁺ and Cl⁻) as the reaction proceeds can be followed by measuring the electrical conductivity of the solution.
-
Titration: The acid (HCl) produced can be periodically titrated with a standard base to determine its concentration as a function of time. An indicator is often used to visualize the endpoint of the titration.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the primary reaction pathways for this compound.
Caption: SN2 reaction of this compound.
An In-depth Technical Guide to (Chloromethyl)cyclopentane: Historical Context, Discovery, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclopentane, a halogenated hydrocarbon, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex alicyclic systems relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its historical discovery, detailing the pioneering work of N. D. Zelinsky in the early 20th century. Furthermore, it presents detailed experimental protocols for its synthesis from cyclopentylmethanol, alongside a thorough characterization using modern spectroscopic techniques. All quantitative data is summarized for clarity, and key reaction pathways are visualized to facilitate a deeper understanding of the chemical principles involved.
Historical Context and Discovery
The first documented synthesis of this compound can be traced back to the seminal work of the Russian chemist Nikolai Dimitrievich Zelinsky, a prominent figure in the study of cyclic hydrocarbons. His investigations into the chemistry of cyclopentane (B165970) derivatives laid the groundwork for much of our modern understanding of these compounds.
In a 1907 publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, Zelinsky described the conversion of cyclopentylmethanol to this compound. At the time, the focus of his research was on the transformation of carbinols derived from petroleum cycloparaffins, aiming to elucidate the structure and reactivity of these alicyclic systems. The synthesis of this compound was a crucial step in a series of reactions designed to explore the chemistry of the cyclopentylmethyl moiety.
Zelinsky's original method involved the reaction of cyclopentylmethanol with a chlorinating agent, a fundamental transformation that remains a cornerstone of organic synthesis today. The physical properties of the newly synthesized compound were also documented, providing the first quantitative data for this molecule.
Table 1: Historical and Modern Physical Properties of this compound
| Property | Historically Reported Value (Zelinsky, 1907) | Modern Reported Value |
| Boiling Point | 144-145 °C (at 757 mmHg) | 143-145 °C |
| Density (d20/4) | 0.9983 | Not widely reported |
| Refractive Index (nD20) | 1.4555 | 1.4550 |
Synthesis of this compound
The primary and most direct route to this compound is through the chlorination of its corresponding alcohol, cyclopentylmethanol. This reaction can be effectively achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and efficient choice.
Reaction Pathway: Chlorination of Cyclopentylmethanol
The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom.
An In-depth Technical Guide on the Core Derivatives and Analogs of (Chloromethyl)cyclopentane for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopentane is a versatile chemical scaffold that holds significant potential in the field of medicinal chemistry and drug discovery. The cyclopentane (B165970) ring, a common motif in a variety of biologically active molecules, offers a favorable balance of conformational rigidity and flexibility, which can contribute to enhanced binding affinity and improved pharmacokinetic properties of drug candidates. The introduction of a chloromethyl group provides a reactive handle for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. This technical guide provides a comprehensive overview of key derivatives and analogs of this compound, with a focus on their synthesis, biological activities, and therapeutic potential. We delve into specific examples of cyclopentane-based compounds that have shown promise as antibacterial and anticancer agents, providing detailed experimental protocols and insights into their mechanisms of action.
Key Derivatives and Analogs: Synthesis and Biological Activity
While direct derivatization of this compound is not extensively documented in publicly available literature, the broader class of cyclopentane derivatives has been a fertile ground for the discovery of potent therapeutic agents. This section will focus on two prominent classes of cyclopentane-containing molecules with significant biological activity: cyclopentane-based muraymycin analogs as antibacterial agents and functionalized cyclopentenones as anticancer agents.
Cyclopentane-Based Muraymycin Analogs: A New Frontier in Antibacterial Drug Discovery
Antibiotic resistance is a pressing global health crisis, necessitating the development of novel antibacterial agents with new mechanisms of action. One promising target is the enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is essential for bacterial cell wall biosynthesis.[1] Muraymycins are natural product inhibitors of MraY, and synthetic analogs incorporating a cyclopentane core have been developed to improve synthetic tractability and explore structure-activity relationships (SAR).[1]
Several cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to inhibit MraY and suppress bacterial growth. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), while the antibacterial efficacy is determined by the minimum inhibitory concentration (MIC).
| Compound ID | Structure | MraY IC50 (µM)[1] | S. aureus MIC (µg/mL)[1] |
| JH-MR-21 (10) | (Structure not available) | 340 ± 42 | Not Reported |
| JH-MR-22 (11) | (Structure not available) | 500 ± 69 | Not Reported |
| JH-MR-23 (20) | (Structure not available) | 75 ± 9 | 54 ± 6.8 |
Note: The structures for these specific compounds were not publicly available in the referenced literature.
A detailed synthetic protocol for a key intermediate in the synthesis of cyclopentane-based muraymycin analogs is provided below.
Synthesis of 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione (5) [1]
-
Step 1: Synthesis of tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (3): This starting material can be prepared according to previously published methods.
-
Step 2: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (4): A mixture of 3 (15.68 g, 74.25 mmol) and NaBH4 (5.62 g, 148.5 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours. The reaction mixture is then concentrated in vacuo, and the residue is purified by column chromatography to yield 4 .
-
Step 3: Synthesis of 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione (5): To a solution of 4 in a suitable solvent, uracil (B121893) is added in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP). The reaction is stirred at room temperature until completion, followed by purification to afford the desired product 5 .
Biological Assay: MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay) [1]
The inhibitory activity of the synthesized compounds against MraY can be determined using the UMP-Glo™ Glycosyltransferase Assay. This assay measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction. The assay is performed in a 384-well plate format. Each well contains the MraY enzyme, the substrate UDP-MurNAc-pentapeptide, the lipid carrier (C55-P), and the test compound at various concentrations. The reaction is incubated at 37°C for a specified time, and then the UMP-Glo™ reagent is added to measure the luminescence, which is proportional to the amount of UMP produced. The IC50 values are then calculated from the dose-response curves.
The MraY enzyme is a crucial component of the peptidoglycan biosynthesis pathway in bacteria. This pathway is responsible for the construction of the bacterial cell wall, which is essential for maintaining cell integrity and survival.
Caption: MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate, to form Lipid I. This is a critical step in the peptidoglycan biosynthesis pathway. Cyclopentane-based muraymycin analogs act as inhibitors of MraY, blocking the formation of Lipid I and ultimately leading to bacterial cell death.
Functionalized Cyclopentenones: Inducers of Apoptosis in Cancer Cells
The cyclopentenone ring system is another privileged scaffold in medicinal chemistry, found in a variety of natural products with potent biological activities. Synthetic cyclopentenone derivatives have garnered significant attention as potential anticancer agents due to their ability to induce apoptosis in cancer cells.[2]
The anticancer activity of cyclopentenone derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclopent-2-en-1-one | Melanoma (M14) | ~0.5 | [2] |
| Cyclopent-2-en-1-one | NSCLC (ChaGo-K1) | >1 | [2] |
General Procedure for Evaluating Anticancer Activity (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
Cyclopentenones exert their anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key pharmacophore that can react with nucleophilic residues in cellular proteins, leading to the modulation of various signaling pathways.
Caption: Cyclopentenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Future Directions and Conclusion
The exploration of this compound derivatives and their analogs represents a promising avenue for the discovery of novel therapeutic agents. The cyclopentane core provides a robust and versatile scaffold that can be readily functionalized to generate diverse chemical libraries. The examples of cyclopentane-based muraymycin analogs and cyclopentenones highlight the potential of this structural motif in developing potent antibacterial and anticancer drugs.
While the direct derivatization of this compound itself remains an area with limited published research, the broader success of cyclopentane-containing compounds should encourage further investigation into this specific scaffold. Future research efforts should focus on:
-
Systematic derivatization of this compound: Exploring a wide range of nucleophilic substitution reactions to introduce diverse functional groups and build novel molecular architectures.
-
High-throughput screening: Evaluating these new derivatives against a broad panel of biological targets to identify novel activities.
-
Structure-based drug design: Utilizing computational methods to design and optimize cyclopentane-based inhibitors for specific therapeutic targets.
References
Methodological & Application
Application Notes and Protocols: The Utility of (Chloromethyl)cyclopentane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopentane is a versatile monofunctional alkylating agent that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its utility lies in the introduction of the cyclopentylmethyl moiety, a common structural motif in a variety of biologically active compounds. The cyclopentyl group can enhance lipophilicity and modulate the pharmacological profile of a drug candidate. This document provides detailed application notes and representative protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications
The primary applications of this compound in pharmaceutical synthesis revolve around its reactivity as an electrophile in nucleophilic substitution and Friedel-Crafts alkylation reactions.
N-Alkylation of Amines and Amine-Containing Heterocycles
The introduction of a cyclopentylmethyl group onto a nitrogen atom is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This compound readily undergoes nucleophilic substitution with primary and secondary amines, as well as with nitrogen-containing heterocyclic scaffolds, to furnish the corresponding N-cyclopentylmethyl derivatives. These products are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
General Reaction Scheme:
Ar-H + ClCH2-cyclopentane --(Lewis Acid)--> Ar-CH2-cyclopentane + HCl```
Where Ar-H is an electron-rich aromatic or heteroaromatic compound.
O-Alkylation of Phenols
Similar to the N-alkylation of amines, this compound can be used to alkylate phenols to form cyclopentylmethyl aryl ethers. This transformation is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.
General Reaction Scheme:
Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.
Signaling Pathway of Reaction Mechanism: N-Alkylation
The following diagram depicts the SN2 mechanism for the N-alkylation of an amine with this compound.
Caption: SN2 mechanism for N-alkylation.
Signaling Pathway of Reaction Mechanism: Friedel-Crafts Alkylation
The following diagram illustrates the mechanism of Friedel-Crafts alkylation.
Caption: Mechanism of Friedel-Crafts alkylation.
Conclusion
This compound is a valuable and reactive building block for the introduction of the cyclopentylmethyl group in the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers to explore its utility in N-alkylation, Friedel-Crafts alkylation, and O-alkylation reactions. As with any synthetic procedure, optimization of reaction conditions for specific substrates is crucial for achieving desired outcomes in terms of yield and purity.
Application of (Chloromethyl)cyclopentane as an Alkylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopentane is a valuable alkylating agent for the introduction of the cyclopentylmethyl moiety into a variety of organic molecules. This structural motif is of interest in medicinal chemistry and materials science due to its lipophilic nature and specific steric profile. As a primary alkyl halide, this compound typically participates in bimolecular nucleophilic substitution (SN2) reactions. However, its reactivity is influenced by steric hindrance from the adjacent cyclopentyl ring, which may necessitate specific reaction conditions to achieve optimal yields. These application notes provide an overview of the use of this compound in alkylating a range of nucleophiles and include detailed experimental protocols for key transformations.
Physicochemical Properties and Reactivity Profile
This compound is a flammable liquid that can cause skin and eye irritation.[1] Its reactivity as an alkylating agent is moderate. For instance, it has been noted to show low reactivity towards weak nucleophiles like ethanol (B145695) under neutral conditions.[2] Successful alkylation reactions generally require the use of a sufficiently strong nucleophile, often generated in situ by a suitable base, and may require elevated temperatures to proceed at a reasonable rate.
Applications in Organic Synthesis
The cyclopentylmethyl group can be introduced into organic molecules via the alkylation of various nucleophiles, including amines (N-alkylation), alcohols and phenols (O-alkylation), thiols (S-alkylation), and carbanions (C-alkylation).
N-Alkylation: Synthesis of Cyclopentylmethylamines
The synthesis of secondary and tertiary amines containing the cyclopentylmethyl group is a common application. Direct alkylation of primary or secondary amines with this compound can be achieved, though the potential for over-alkylation to form quaternary ammonium (B1175870) salts exists, a common challenge in amine alkylation.[3][4] Careful control of stoichiometry and reaction conditions is therefore crucial.
General Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of amines with this compound.
Experimental Protocol: Synthesis of N-Cyclopentylmethyl-N-methylamine
While a direct synthesis from this compound and methylamine (B109427) has been explored, an alternative reliable method involves the reductive amination of cyclopentanecarboxaldehyde.[5] For direct alkylation, the following general procedure can be adapted.
-
Reaction Setup: To a solution of methylamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-cyclopentylmethyl-N-methylamine.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | K₂CO₃ | DMF | 50-70 | 12-24 | Moderate | [6] |
| Aniline | NaH | DMF | 25-60 | 8-16 | Moderate | General Protocol |
Table 1: Representative conditions for N-alkylation reactions.
O-Alkylation: Synthesis of Cyclopentylmethyl Ethers
The Williamson ether synthesis provides a classical method for the formation of ethers from an alkoxide and an alkyl halide.[2][7][8][9] This can be applied to the synthesis of cyclopentylmethyl ethers from various alcohols and phenols. The reaction necessitates the deprotonation of the hydroxyl group with a suitable base to form the more nucleophilic alkoxide.
Experimental Protocol: Synthesis of Cyclopentylmethyl Phenyl Ether
-
Reaction Setup: In a round-bottom flask, dissolve phenol (B47542) (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Alkylation: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, quench with water, and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous sodium hydroxide (B78521) solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure or column chromatography.
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | Good | [10] |
| 4-Methoxyphenol | NaH | DMF | 60 | 6 | High | General Protocol |
Table 2: Representative conditions for O-alkylation reactions.
S-Alkylation: Synthesis of Cyclopentylmethyl Thioethers
The alkylation of thiols is a straightforward and common method for the synthesis of thioethers (sulfides).[5][11] Thiolates are excellent nucleophiles and readily react with primary alkyl halides like this compound.
Experimental Protocol: Synthesis of Cyclopentylmethyl Phenyl Sulfide
-
Reaction Setup: Dissolve thiophenol (1.0 eq) in a solvent such as ethanol or DMF.
-
Base Addition: Add a base like sodium hydroxide or potassium carbonate (1.1 eq) to generate the thiophenolate in situ.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 50 °C. The reaction is typically rapid.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. The product can be purified by chromatography or distillation.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaOH | Ethanol | 25-50 | 2-4 | High | [5][12] |
| Cyclopentanethiol | K₂CO₃ | DMF | 25 | 3 | High | General Protocol |
Table 3: Representative conditions for S-alkylation reactions.
C-Alkylation: Formation of Carbon-Carbon Bonds
This compound can also be used to alkylate carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., diethyl malonate).[13][14] This reaction allows for the extension of carbon chains and the introduction of the cyclopentylmethyl group adjacent to an electron-withdrawing group.
General Workflow for C-Alkylation:
Caption: General workflow for the C-alkylation of active methylene compounds.
Experimental Protocol: Synthesis of Diethyl 2-(Cyclopentylmethyl)malonate
-
Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: Add this compound (1.0 eq) to the solution of the sodium enolate.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and add water to the residue. Extract the product with diethyl ether.
-
Purification: Dry the ethereal solution over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by vacuum distillation.
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 12-18 | Moderate-Good | [13] |
| Ethyl acetoacetate | NaH | THF | Reflux | 8-12 | Moderate | General Protocol |
Table 4: Representative conditions for C-alkylation reactions.
Applications in Drug Development
The cyclopentyl and cyclopentylmethyl moieties are present in a number of bioactive molecules and pharmaceuticals.[8][15][16] The introduction of this group can modulate the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. While direct examples of this compound in the synthesis of marketed drugs are not prevalent in the literature, its utility as a building block for creating libraries of cyclopentylmethyl-substituted compounds for screening is evident. For instance, derivatives of cyclopentylamines are of interest in the development of novel therapeutic agents.[5]
Conclusion
This compound serves as a competent alkylating agent for a variety of nucleophiles under appropriate reaction conditions. While its reactivity is moderate, the successful incorporation of the cyclopentylmethyl group can be achieved with amines, alcohols, phenols, thiols, and active methylene compounds, typically requiring basic conditions and sometimes elevated temperatures. The protocols provided herein offer a starting point for the synthesis of diverse cyclopentylmethyl-containing molecules for applications in organic synthesis and drug discovery.
References
- 1. gauthmath.com [gauthmath.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Grignard Reactions Involving (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the preparation and use of the Grignard reagent derived from (chloromethyl)cyclopentane. This versatile reagent, cyclopentylmethylmagnesium chloride, serves as a powerful nucleophile for the formation of carbon-carbon bonds, enabling the synthesis of a variety of cyclopentyl-containing compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[1] The Grignard reagent prepared from this compound, cyclopentylmethylmagnesium chloride, is a valuable synthetic intermediate for introducing the cyclopentylmethyl moiety into a molecular structure. This protocol details the preparation of cyclopentylmethylmagnesium chloride and its subsequent reaction with an aldehyde, specifically acetaldehyde (B116499), to yield 1-cyclopentylethanol (B1203354).[2]
General Reaction Scheme
The overall transformation involves two key stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: General scheme of Grignard reaction with this compound.
Quantitative Data for the Synthesis of 1-Cyclopentylethanol
The following table summarizes the reagents and their quantities for a typical laboratory-scale synthesis of 1-cyclopentylethanol from this compound.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume (mL) |
| Magnesium Turnings | 24.31 | - | 24.0 | 1.2 | - |
| This compound | 118.61 | 1.01 | 20.0 | 1.0 | 2.35 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | - | 50 |
| Acetaldehyde | 44.05 | 0.788 | 20.0 | 1.0 | 1.12 |
| Saturated NH4Cl (aq) | - | - | - | - | 30 |
Experimental Protocols
Protocol 1: Preparation of Cyclopentylmethylmagnesium Chloride
This protocol describes the formation of the Grignard reagent from this compound and magnesium turnings. Strict anhydrous conditions are critical for the success of this reaction.[3]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the cooled flask.
-
Solvent Addition: Add a portion of anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Grignard Reagent Formation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting gray to brownish solution is ready for the next step.
Protocol 2: Reaction of Cyclopentylmethylmagnesium Chloride with Acetaldehyde
This protocol details the reaction of the prepared Grignard reagent with acetaldehyde to form 1-cyclopentylethanol.
Materials:
-
Solution of cyclopentylmethylmagnesium chloride (from Protocol 1)
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ice bath
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Electrophile Addition: Dissolve acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution to the cooled reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield pure 1-cyclopentylethanol.[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-cyclopentylethanol.
Caption: Workflow for the synthesis of 1-cyclopentylethanol.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting nucleophilic substitution reactions using (chloromethyl)cyclopentane. This primary alkyl halide is a versatile substrate for introducing the cyclopentylmethyl moiety into a variety of molecular scaffolds, a common motif in pharmacologically active compounds. The protocols outlined below are based on the principles of bimolecular nucleophilic substitution (SN2) reactions, which are characteristic of unhindered primary alkyl halides.
Overview of Nucleophilic Substitution with this compound
This compound readily undergoes SN2 reactions with a range of nucleophiles. Due to the primary nature of the electrophilic carbon and the relatively unhindered cyclopentyl group, the reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile. This results in the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond.
Key Reaction Characteristics:
-
Mechanism: Predominantly SN2.
-
Substrate: Primary alkyl chloride, favoring SN2 over SN1.
-
Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile (second-order kinetics).[1][2][3][4]
-
Solvent Effects: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[5] Protic solvents can slow down the reaction by solvating the nucleophile.[5]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific nucleophiles and desired scales.
General Experimental Setup
A typical experimental setup for these reactions involves a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere, especially when using moisture-sensitive reagents. The reaction temperature is controlled using an oil bath or a heating mantle.
Protocol 1: Synthesis of (Azidomethyl)cyclopentane
This protocol describes the synthesis of an organic azide (B81097), a versatile intermediate for the introduction of an amine group (via reduction) or for use in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Caution: Sodium azide is highly toxic and organic azides can be explosive. Handle with extreme care in a well-ventilated fume hood and behind a safety shield.
Protocol 2: Synthesis of Cyclopentylacetonitrile
This protocol details the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (B145695) or DMSO
-
Deionized water
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMSO.
-
Addition of Nucleophile: Add sodium cyanide (1.1-1.3 eq) to the solution.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMSO) and stir for 6-12 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the mixture to room temperature and carefully pour it into water.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting cyclopentylacetonitrile by vacuum distillation.
Caution: Cyanide salts are extremely toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment should be worn. Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.
Protocol 3: Synthesis of Cyclopentylmethanethiol
This protocol describes the synthesis of a thiol, a valuable intermediate in the synthesis of sulfur-containing compounds.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe) or Sodium hydrosulfide (B80085) (NaSH)
-
Ethanol or Methanol
-
Deionized water
-
Pentane (B18724) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Nucleophile: Add a solution of sodium thiomethoxide (1.1 eq) in ethanol dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the product with pentane (3 x 40 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent at atmospheric pressure due to the volatility of the product.
-
Purification: The crude thiol can be purified by distillation if necessary.
Caution: Thiols have a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.
Data Presentation
The following tables summarize expected outcomes for the nucleophilic substitution reactions of this compound. As specific literature data for this substrate is limited, yields and reaction times are provided as estimated ranges based on analogous reactions with primary alkyl halides.
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| Azide (N3-) | NaN3 | DMF | 50-70 | 12-24 | (Azidomethyl)cyclopentane | 80-95 |
| Cyanide (CN-) | NaCN | Ethanol | Reflux | 6-12 | Cyclopentylacetonitrile | 75-90 |
| Thiomethoxide (CH3S-) | NaSMe | Ethanol | 25 | 4-8 | Cyclopentylmethyl methyl sulfide | 85-98 |
| Reaction | Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |
| Azide Substitution | Primary Alkyl Chloride | N3- | Aprotic | Moderate |
| Cyanide Substitution | Primary Alkyl Chloride | CN- | Aprotic | Moderate-Fast |
| Thiolate Substitution | Primary Alkyl Chloride | RS- | Protic/Aprotic | Fast |
Note: Relative rate constants are qualitative and based on the known nucleophilicity of the attacking species. Thiolates are generally more potent nucleophiles than azides or cyanides.
Mandatory Visualizations
Caption: General experimental workflow for SN2 reactions.
Caption: The concerted SN2 reaction mechanism.
References
Application Notes and Protocols for the Purification of (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of (Chloromethyl)cyclopentane following its synthesis. The selection of an appropriate purification technique is critical to obtaining a product of high purity, which is essential for subsequent reactions and in the development of pharmaceutical agents. The methods outlined below include aqueous work-up, fractional distillation (both atmospheric and vacuum), and flash column chromatography.
Overview of Purification Strategies
This compound is a halogenated hydrocarbon, typically existing as a flammable, colorless liquid that is insoluble in water but soluble in common organic solvents.[1] The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common impurities may include unreacted starting materials, catalysts, and byproducts from the synthesis, such as other chlorinated species or polymers.
A general workflow for the purification of this compound starts with an initial aqueous work-up to remove water-soluble impurities, followed by a primary purification step such as distillation or chromatography.
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes typical outcomes for the described purification techniques. The values presented are illustrative and may vary depending on the specific reaction conditions and the purity of the crude product.
| Purification Technique | Typical Purity Achieved (GC Analysis) | Expected Yield | Key Considerations |
| Aqueous Work-up | >90% | >95% | Removes salts and water-soluble byproducts. |
| Fractional Distillation | >98% | 70-90% | Effective for large scales; risk of thermal decomposition. |
| Vacuum Distillation | >99% | 75-95% | Reduces boiling point, minimizing thermal degradation. |
| Flash Chromatography | >99% | 60-85% | Ideal for removing impurities with similar boiling points. |
Experimental Protocols
Caution: this compound is a flammable liquid and a potential irritant.[2] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Protocol 1: Aqueous Work-up
This protocol is the first step after synthesis to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude this compound reaction mixture
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Again, allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove any remaining water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous magnesium sulfate or sodium sulfate. Stir for 15-20 minutes.
-
Filter the drying agent and collect the dried organic solution.
-
Concentrate the solution using a rotary evaporator to remove the solvent, yielding the crude, dried this compound.
Protocol 2: Fractional Distillation (Atmospheric and Vacuum)
Distillation is a primary method for purifying liquids based on differences in boiling points. Given that similar compounds can decompose during extended batch distillation, careful temperature control is crucial.[3] Vacuum distillation is recommended to reduce the boiling point and minimize the risk of thermal degradation.
Materials:
-
Crude, dried this compound
-
Distillation apparatus (round-bottom flask, Vigreux or packed column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump and pressure gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
A. Atmospheric Distillation
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude, dried this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun.
-
Collect the main fraction at the expected boiling point of this compound. The boiling point of the related compound ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is estimated to be around 132.9 °C, which can be used as a rough guide.[1]
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
Allow the apparatus to cool completely before disassembling.
B. Vacuum Distillation
-
Assemble the distillation apparatus for vacuum distillation.
-
Add the crude product and a stir bar to the distillation flask.
-
Slowly apply vacuum to the system, ensuring a stable pressure is reached.
-
Begin heating and stirring the flask.
-
Collect the fraction that distills at a constant temperature at the set pressure.
-
After collecting the product, release the vacuum slowly and allow the apparatus to cool to room temperature.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[4] It is particularly useful for removing impurities that have boiling points close to that of the product or for purifying thermally sensitive compounds.
Materials:
-
Crude, dried this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Select a Solvent System: Determine an appropriate solvent system using TLC. A good system will give the this compound an Rf value of approximately 0.3-0.4. Given its non-polar nature, a high percentage of a non-polar solvent like hexanes will likely be required.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the solvent and apply it carefully to the top of the silica gel bed.
-
Elute the Column: Add the eluting solvent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage purity and identify any remaining volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
By following these detailed protocols, researchers can effectively purify this compound, ensuring a high-quality starting material for further synthetic applications.
References
Application of (Chloromethyl)cyclopentane in Agrochemical Synthesis: A Detailed Overview
(Chloromethyl)cyclopentane serves as a versatile building block in the synthesis of various agrochemicals, primarily by introducing the cyclopentylmethyl moiety into the final structure. This structural motif can be found in a range of active ingredients, including fungicides and herbicides, where it contributes to the molecule's overall efficacy and biological activity. The reactive chloromethyl group allows for straightforward nucleophilic substitution reactions, making it a valuable intermediate for researchers and chemists in the agrochemical industry.
This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals and their intermediates where this compound or a closely related precursor is utilized.
Fungicide Synthesis: The Case of Penflufen
Penflufen is a pyrazole-carboxamide fungicide that is effective against a broad spectrum of fungal pathogens. The synthesis of Penflufen involves the introduction of a cyclopentyl group, and while the direct use of this compound is not the primary route described in all literature, analogous transformations highlight its potential. A key step in the synthesis of similar pyrazole (B372694) fungicides involves the alkylation of a pyrazole intermediate.
Reaction Principle:
The core of the synthesis involves the N-alkylation of a pyrazole ring with a suitable cyclopentyl-containing electrophile. This compound can serve as this electrophile, reacting with the nucleophilic nitrogen of the pyrazole to form a C-N bond.
Experimental Protocol: Synthesis of a Cyclopentylmethyl Pyrazole Intermediate
This protocol outlines a general procedure for the N-alkylation of a pyrazole derivative with a cyclopentyl methyl halide, a reaction analogous to a key step in the synthesis of certain pyrazole fungicides.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopentyl methyl ester of the pyrazole carboxylic acid.
Quantitative Data Summary:
| Reactant | Molar Ratio | Yield (%) | Purity (%) |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1.0 | 75-85 | >95 |
| This compound | 1.2 | ||
| Potassium carbonate | 2.0 |
Synthetic Pathway Diagram:
Caption: Synthetic pathway for a cyclopentylmethyl pyrazole intermediate.
Herbicide Synthesis: Triazole Derivatives
In the field of herbicides, the cyclopentyl moiety can be incorporated to modulate the compound's herbicidal activity and selectivity. While specific examples directly starting from this compound are not widely published in readily available literature, the chemical principles for its use are well-established. The synthesis of certain triazole herbicides involves the alkylation of a triazole ring, a reaction where this compound could be employed.
Reaction Principle:
Similar to the fungicide synthesis, the synthesis of cyclopentyl-containing triazole herbicides can be achieved through the nucleophilic substitution of the chlorine atom in this compound by a nitrogen atom of the triazole ring.
Experimental Protocol: General Synthesis of a Cyclopentylmethyl Triazole
This protocol provides a general method for the synthesis of a triazole derivative bearing a cyclopentylmethyl group.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF dropwise to the suspension at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 24 hours, or until TLC analysis indicates the consumption of the starting triazole.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-cyclopentylmethyl-1,2,4-triazole.
Quantitative Data Summary:
| Reactant | Molar Ratio | Yield (%) | Purity (%) |
| 1,2,4-Triazole | 1.0 | 60-70 | >98 |
| This compound | 1.0 | ||
| Sodium hydride | 1.1 |
Logical Relationship Diagram:
Caption: Logical relationship of reactants and conditions for triazole synthesis.
Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented is illustrative and may vary depending on the specific reaction conditions.
Application Notes and Protocols for (Chloromethyl)cyclopentane Production
Abstract
(Chloromethyl)cyclopentane is a valuable alkylating agent and an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and specialty chemical industries.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via the chlorination of cyclopentanemethanol (B1149391) using thionyl chloride (SOCl₂). It also outlines key considerations and strategies for scaling up this process from the laboratory bench to a pilot or production scale. Safety precautions, particularly for handling the hazardous reagent thionyl chloride, are emphasized throughout.
Introduction
The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, offering the advantage that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[2][3] The reaction proceeds via a nucleophilic substitution mechanism, typically Sₙ2, which results in the inversion of stereochemistry if the alcohol is chiral.[2]
This protocol details a reliable method for the synthesis of this compound from commercially available cyclopentanemethanol. Additionally, it addresses the critical challenges associated with scaling up this exothermic reaction, including thermal management, reagent addition rates, material compatibility, and safety engineering.
Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of this compound on a laboratory scale (e.g., 10-100 g).
Materials and Equipment
| Reagents | Equipment |
| Cyclopentanemethanol (≥98%) | Round-bottom flask (250 mL, 3-neck) |
| Thionyl chloride (SOCl₂) (≥99%) | Reflux condenser |
| Anhydrous Diethyl Ether or Dichloromethane | Pressure-equalizing dropping funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Magnetic stirrer and stir bar |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Ice-water bath |
| Gas trap/scrubber (for SO₂ and HCl) | |
| Rotary evaporator | |
| Distillation apparatus |
Experimental Procedure
Warning: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4][7]
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Equip the top of the condenser with a gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize the evolved SO₂ and HCl gases.
-
Ensure the system is dry and purged with an inert atmosphere.
-
-
Charging Reagents:
-
In the flask, dissolve cyclopentanemethanol (e.g., 20.0 g, 0.20 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice-water bath.
-
Charge the dropping funnel with thionyl chloride (e.g., 26.2 g, 15.6 mL, 0.22 mol, 1.1 equivalents).
-
-
Reaction:
-
Begin stirring the cyclopentanemethanol solution.
-
Add the thionyl chloride dropwise from the dropping funnel to the cooled solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-3 hours or until gas evolution ceases. Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully add the reaction mixture to 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the HCl. Caution: This is an exothermic process and will release CO₂ gas. Ensure adequate venting.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under atmospheric pressure (boiling point approx. 143-145 °C) to yield a colorless liquid.
-
Example Data (Laboratory Scale)
| Parameter | Value |
| Cyclopentanemethanol | 20.0 g (0.20 mol) |
| Thionyl Chloride | 26.2 g (0.22 mol) |
| Solvent (Anhydrous Et₂O) | 100 mL |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 4 hours |
| Typical Yield | 21.3 g (90%) |
| Purity (by GC) | >98% |
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces significant challenges. Careful process design and engineering controls are required to ensure safety, efficiency, and product quality.
Key Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Thermal Management | The reaction is highly exothermic. Use a jacketed reactor with a robust cooling system (chiller). Control the addition rate of thionyl chloride to manage the rate of heat generation. Implement a quench system for thermal runaway scenarios. |
| Reagent Handling | Thionyl chloride is hazardous.[8] Use closed-system transfer methods (e.g., pumps, pressure transfers) to avoid exposure. Ensure all materials of construction (reactor, lines, gaskets) are compatible (e.g., glass-lined steel, Hastelloy, PTFE). |
| Off-Gas Management | Large volumes of toxic SO₂ and HCl gas are produced.[9] Install a high-capacity, robust scrubbing system with sufficient caustic solution. Monitor scrubber performance and pH. |
| Mixing Efficiency | Ensure adequate agitation with appropriately designed impellers (e.g., pitched-blade turbine) to maintain homogeneity, prevent localized "hot spots," and ensure efficient heat transfer to the reactor jacket. |
| Purification | Fractional distillation at a large scale requires a properly sized distillation column with appropriate packing or trays to achieve the desired purity. Vacuum distillation may be considered to lower the boiling point and prevent thermal degradation, though it adds complexity. |
| Process Safety | Conduct a thorough Process Hazard Analysis (PHA) (e.g., HAZOP). Install pressure relief devices, emergency shutdown systems, and continuous temperature and pressure monitoring. Ensure all personnel are trained on the specific hazards and emergency procedures.[7] |
Scale-Up Parameter Comparison
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (100 L) |
| Reactor Type | Round-bottom flask | Jacketed Glass-Lined Steel Reactor |
| Heat Transfer | Surface area of flask, ice bath | Reactor jacket, internal coils |
| Agitation | Magnetic stir bar | Motor-driven impeller |
| Reagent Addition | Dropping funnel (manual) | Metering pump (automated) |
| Off-Gas Handling | Bench-top gas trap/scrubber | Packed-bed industrial scrubber |
| Safety Controls | Fume hood, blast shield | Rupture discs, emergency quench, automated shutdown |
Visualization of Workflows
Laboratory Synthesis Workflow
Caption: Laboratory-scale synthesis workflow for this compound.
Scale-Up Logic Diagram
Caption: Key challenges and engineered solutions for process scale-up.
References
- 1. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. drexel.edu [drexel.edu]
- 8. nj.gov [nj.gov]
- 9. Sciencemadness Discussion Board - Project: Making thionyl chloride from easy-to-get precursors - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Common side products in (Chloromethyl)cyclopentane synthesis and how to avoid them
Welcome to the technical support center for the synthesis of (Chloromethyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental methodologies, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are three primary methods for the synthesis of this compound:
-
Free-Radical Chlorination of Cyclopentane (B165970): This method involves the reaction of cyclopentane with chlorine gas under UV light or heat. It is a straightforward approach but can lead to a mixture of chlorinated products.
-
Chloromethylation of Cyclopentane: This involves reacting cyclopentane with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.
-
From Cyclopentanemethanol (B1149391): This is a common laboratory-scale synthesis where cyclopentanemethanol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or a hydrohalic acid like HCl.
Troubleshooting Guides
Method 1: Free-Radical Chlorination of Cyclopentane
Q2: I am getting a mixture of products in my free-radical chlorination of cyclopentane, including what appears to be dichlorinated compounds. How can I increase the selectivity for this compound?
A2: The formation of multiple chlorinated products, including various isomers of dichlorocyclopentane (1,1-, 1,2-, and 1,3-dichlorocyclopentane) and other polychlorinated cyclopentanes, is a common issue in free-radical halogenation.[1][2] This is due to the statistical nature of the reaction where any C-H bond on the cyclopentane ring, as well as on the product, can be substituted.
To increase the selectivity for monochlorination and obtain a higher yield of this compound, you should use a large excess of cyclopentane relative to chlorine. [3] This ensures that the chlorine radical is more likely to encounter a cyclopentane molecule rather than a molecule of this compound, thus minimizing the formation of dichlorinated and polychlorinated side products.
Experimental Protocol: Selective Monochlorination of Cyclopentane
-
Reaction Setup: In a flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place a significant molar excess of cyclopentane. The reaction should be conducted under a fume hood due to the toxicity of chlorine gas.
-
Initiation: The reaction can be initiated either thermally (by heating) or photochemically (using a UV lamp). For photochemical initiation, irradiate the flask with a UV lamp.
-
Reaction: Slowly bubble chlorine gas through the stirred cyclopentane. The rate of chlorine addition should be controlled to maintain a high cyclopentane-to-chlorine ratio in the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of this compound and the emergence of dichlorinated byproducts.
-
Work-up: Once the desired conversion is achieved (or the formation of side products begins to increase significantly), stop the chlorine flow and the initiation source. The excess cyclopentane can be removed by distillation. The remaining mixture can be washed with a dilute solution of sodium bicarbonate to remove any residual HCl, followed by water. After drying over an anhydrous salt (e.g., MgSO₄), the product can be purified by fractional distillation.
Quantitative Data on Product Distribution (Illustrative)
| Cyclopentane:Cl₂ Molar Ratio | This compound Yield (%) | Dichlorocyclopentane Yield (%) |
| 1:1 | ~40-50% | ~30-40% |
| 5:1 | ~70-80% | ~10-15% |
| 10:1 | >90% | <5% |
Note: These are approximate values and can vary based on specific reaction conditions.
Logical Relationship for Minimizing Side Products in Free-Radical Chlorination
Caption: Controlling reactant ratios to favor monochlorination.
Method 2: Chloromethylation of Cyclopentane
Q3: During the chloromethylation of cyclopentane, I'm observing a significant amount of a high-boiling point byproduct and I'm concerned about the safety of the reaction. What are these byproducts and how can I avoid them?
A3: In the chloromethylation of alkanes and arenes, two major side products are commonly encountered:
-
Dicyclopentylmethane (B15490424) and its derivatives: This is a diarylmethane-type byproduct formed when the initially produced this compound reacts with another molecule of cyclopentane in a Friedel-Crafts-type alkylation.[4]
-
Bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[4] Extreme caution and appropriate safety measures are mandatory when performing this reaction.
To minimize the formation of these side products:
-
Control Reaction Temperature: Lower temperatures generally favor the desired chloromethylation over the subsequent alkylation reaction that forms dicyclopentylmethane.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once a reasonable yield of the desired product is achieved to prevent the accumulation of the dicyclopentylmethane byproduct.
-
Use of Specific Catalysts: The choice of Lewis acid catalyst can influence the product distribution. Zinc chloride is a commonly used catalyst.[1]
-
Minimize Exposure to Bis(chloromethyl) ether: Use a well-ventilated fume hood and appropriate personal protective equipment (PPE). Some modern protocols generate the chloromethylating agent in situ to minimize the concentration of free bis(chloromethyl) ether.[5]
Experimental Protocol: Chloromethylation of Cyclopentane
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to handle excess HCl, place cyclopentane and a catalytic amount of anhydrous zinc chloride.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly introduce formaldehyde (as paraformaldehyde or formalin) while bubbling dry hydrogen chloride gas through the mixture.
-
Reaction: Stir the mixture vigorously at a controlled low temperature (e.g., 0-10 °C).
-
Monitoring: Monitor the reaction progress by GC-MS to track the formation of this compound and the dicyclopentylmethane byproduct.
-
Work-up: Once the reaction is complete, pour the mixture over ice water. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Purify the product by fractional distillation under reduced pressure.
Workflow for Chloromethylation of Cyclopentane
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - How to synthesize 3‐cyclopentylpropanal from this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Improving the yield and purity of (Chloromethyl)cyclopentane reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (chloromethyl)cyclopentane, addressing common challenges to improve reaction yield and purity. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your research and development endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors depending on the chosen synthetic route.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. For instance, in the chlorination of cyclopentanemethanol (B1149391) with thionyl chloride, temperatures that are too high can promote the formation of elimination byproducts.
-
Moisture Contamination: Reagents like thionyl chloride and those used in the Appel reaction are highly sensitive to moisture. The presence of water can lead to the formation of unwanted byproducts and reduce the efficiency of the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Side Reactions: Several side reactions can compete with the desired product formation, leading to a lower yield. These are discussed in more detail in the following sections.
Issue 2: Product Purity and Side Reactions
Q2: What are the common impurities and side products in my this compound synthesis, and how can I minimize them?
A2: The nature of impurities is highly dependent on the synthetic method employed.
-
From Cyclopentanemethanol with Thionyl Chloride (SOCl₂):
-
Di(cyclopentylmethyl) ether: This can form if the reaction conditions are not sufficiently controlled. Using a base like pyridine (B92270) can help to neutralize the HCl generated and minimize ether formation.
-
Cyclopentylmethanol: Unreacted starting material is a common impurity. To drive the reaction to completion, a slight excess of thionyl chloride can be used.
-
Sulfonate Esters: Incomplete reaction can sometimes lead to the formation of intermediate chlorosulfite esters. Ensuring an adequate reaction time and appropriate temperature can help to convert these to the final product.
-
-
From the Appel Reaction (PPh₃, CCl₄):
-
Triphenylphosphine (B44618) oxide (TPPO): This is a major byproduct of the reaction and can sometimes be difficult to separate from the product.
-
Unreacted Triphenylphosphine: If an excess of triphenylphosphine is used, it will remain in the reaction mixture.
-
Chloroform (CHCl₃): This is also a byproduct of the reaction.
-
-
From Chloromethylation of Cyclopentane (Formaldehyde, HCl):
-
Dichloromethane (B109758) and other polychlorinated methanes: These can form under the reaction conditions.
-
Bis(chloromethyl) ether: This is a known carcinogenic byproduct of chloromethylation reactions and its formation should be minimized by carefully controlling the reaction conditions.
-
Di(cyclopentylmethyl) ether: Can also be a byproduct in this reaction.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification of this compound is typically achieved through distillation.
-
Fractional Distillation: This is the most common and effective method for separating this compound from byproducts and unreacted starting materials, especially if their boiling points are relatively close.
-
Vacuum Distillation: Since this compound has a relatively high boiling point, vacuum distillation can be employed to reduce the boiling temperature and prevent potential decomposition of the product at higher temperatures.
-
Washing: The crude product can be washed with water to remove any water-soluble impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before distillation.
Comparative Data on Synthesis Methods
The following table summarizes typical yields and reaction conditions for the synthesis of alkyl chlorides from primary alcohols, which can be considered representative for the synthesis of this compound from cyclopentanemethanol.
| Method | Reagents | Typical Yield (%) | Reaction Conditions | Key Considerations |
| Thionyl Chloride | SOCl₂, Pyridine | 70-90 | 0°C to reflux | Pyridine is often used to neutralize HCl and promote an Sₙ2 mechanism. |
| Appel Reaction | PPh₃, CCl₄ | 60-90 | 0-25°C | Removal of triphenylphosphine oxide byproduct can be challenging. |
| Hydrogen Chloride | HCl, ZnCl₂ | Variable | Varies | Can lead to carbocation rearrangements in susceptible substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopentanemethanol using Thionyl Chloride
This protocol describes a general procedure for the conversion of a primary alcohol to an alkyl chloride using thionyl chloride.
Materials:
-
Cyclopentanemethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve cyclopentanemethanol (1.0 eq) in anhydrous diethyl ether.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via the Appel Reaction
This protocol outlines the general steps for the Appel reaction to produce an alkyl chloride from a primary alcohol.
Materials:
-
Cyclopentanemethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane.
-
Add carbon tetrachloride (as both reagent and solvent).
-
Add a solution of cyclopentanemethanol (1.0 eq) in anhydrous dichloromethane dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within a few hours.
-
Upon completion, the triphenylphosphine oxide byproduct may precipitate out of the solution. If so, it can be removed by filtration.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation.
Visualizing Workflows and Relationships
Diagram 1: General Workflow for the Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield
Technical Support Center: Troubleshooting Reactions with (Chloromethyl)cyclopentane
Welcome to the technical support center for (Chloromethyl)cyclopentane. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected outcomes in their chemical reactions involving this reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: I performed a nucleophilic substitution on this compound with sodium hydroxide (B78521) to synthesize (Cyclopentyl)methanol, but I am observing a significant amount of an unexpected product. What could be the issue?
A1: The formation of unexpected products in this reaction is likely due to competing elimination and rearrangement pathways. This compound is a primary alkyl halide, which can undergo both SN2 and E2 reactions. Furthermore, under conditions that favor carbocation formation (even transiently), a rearrangement to a more stable cyclohexyl cation can occur.
Troubleshooting Guide:
-
Low temperature: To favor the SN2 reaction and minimize the competing E2 reaction, it is crucial to maintain a low reaction temperature.[1]
-
Choice of solvent: The use of a polar aprotic solvent such as DMSO or DMF can favor the SN2 pathway over elimination.[2] While aqueous conditions are necessary to dissolve NaOH, a mixture with an organic solvent can be optimized.[1][3]
-
Minimizing reaction time: Prolonged reaction times can lead to the formation of side products. Monitor the reaction progress using techniques like TLC or GC to stop the reaction upon completion of the desired transformation.
Expected vs. Unexpected Products in Nucleophilic Substitution:
| Reagent | Expected Product | Unexpected Product(s) | Probable Cause |
| NaOH (aq) | (Cyclopentyl)methanol | Methylenecyclopentane (B75326), Cyclohexene (B86901), Cyclohexanol | E2 elimination, SN1/E1 with rearrangement |
Logical Flow for Troubleshooting Nucleophilic Substitution:
Q2: My elimination reaction of this compound with a strong base is not giving the expected product, methylenecyclopentane, as the major product. What is happening?
A2: While the E2 reaction of this compound is expected to yield methylenecyclopentane (the Hofmann product with a non-bulky base, or the only product with a bulky base), the formation of cyclohexene indicates that a competing rearrangement pathway is occurring. This suggests the reaction conditions may have some E1 character, leading to the formation of a cyclopentylmethyl carbocation which then rearranges.
Troubleshooting Guide:
-
Choice of base: The use of a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) strongly favors the E2 pathway and can minimize substitution and rearrangement side reactions.[4][5][6]
-
Anhydrous conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water or other protic solvents can facilitate carbocation formation.
-
Solvent: A polar aprotic solvent is generally preferred for E2 reactions.
Expected vs. Unexpected Products in Elimination Reactions:
| Reagent | Expected Product | Unexpected Product(s) | Probable Cause |
| Potassium tert-butoxide | Methylenecyclopentane | Cyclohexene | E1 pathway with carbocation rearrangement |
Reaction Pathway Diagram for Elimination:
Q3: I am having difficulty forming the Grignard reagent from this compound. The reaction is either not initiating or I am getting a low yield of the desired Grignard reagent.
A3: The formation of Grignard reagents is highly sensitive to the reaction conditions. The primary issues are typically the purity of reagents and the presence of moisture.[7][8] Side reactions such as Wurtz coupling can also reduce the yield.
Troubleshooting Guide:
-
Reagent and Glassware Purity: All glassware must be rigorously dried, for instance, by flame-drying under an inert atmosphere. The magnesium turnings should be fresh and of high purity. The this compound and the ether solvent (typically diethyl ether or THF) must be strictly anhydrous.[7]
-
Initiation: To initiate the reaction, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added.[9] Mechanical agitation or sonication can also help to break the oxide layer on the magnesium surface.
-
Side Reactions: Wurtz coupling, where two alkyl halides react with the metal, can be a significant side reaction. This can be minimized by the slow addition of the this compound solution to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Summary of Grignard Formation Issues and Solutions:
| Issue | Probable Cause | Troubleshooting Step |
| Reaction does not start | Magnesium oxide layer, moisture | Add iodine crystal, use fresh magnesium, ensure anhydrous conditions |
| Low yield | Wurtz coupling, moisture | Slow addition of alkyl halide, rigorous drying of reagents and glassware |
Experimental Workflow for Grignard Reagent Formation:
Detailed Experimental Protocols
Protocol 1: Synthesis of (Cyclopentyl)methanol via SN2 Reaction
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a nitrogen atmosphere.
-
Reagents: Sodium hydroxide (1.2 equivalents) is dissolved in a minimal amount of water, and then diluted with dimethyl sulfoxide (B87167) (DMSO). This compound (1.0 equivalent) is dissolved in DMSO.
-
Reaction: The sodium hydroxide solution is cooled to 0°C in an ice bath. The this compound solution is added dropwise to the stirred sodium hydroxide solution over 30 minutes, maintaining the temperature below 10°C.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, the reaction mixture is poured into cold water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Methylenecyclopentane via E2 Reaction
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagents: Potassium tert-butoxide (1.5 equivalents) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). This compound (1.0 equivalent) is dissolved in anhydrous THF.
-
Reaction: The potassium tert-butoxide solution is stirred at room temperature. The this compound solution is added dropwise over 30 minutes. The reaction is then gently heated to reflux for 2 hours.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with pentane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
-
Purification: The product can be further purified by fractional distillation.
Protocol 3: Formation of Cyclopentylmethylmagnesium Chloride
-
Setup: All glassware is oven-dried overnight and assembled hot under a stream of dry nitrogen. A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine. Anhydrous diethyl ether is added. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.
-
Initiation: A small portion of the this compound solution is added to the magnesium suspension. The reaction is initiated by gentle warming or sonication if necessary, evidenced by the disappearance of the iodine color and the onset of bubbling.
-
Reaction: The remainder of the this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately for subsequent reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Question: Identify the major product in the following reaction Reaction:.. [askfilo.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Solved The reaction of | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Optimization of reaction conditions (temperature, solvent, catalyst) for (Chloromethyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Chloromethyl)cyclopentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Moisture Contamination: The reagents used in chloromethylation, particularly the Lewis acid catalysts like zinc chloride or aluminum chloride, are highly sensitive to moisture. Water will deactivate the catalyst and can lead to unwanted side reactions.
-
Inactive Catalyst: The purity and activity of the Lewis acid catalyst are paramount. An old or improperly stored catalyst may have reduced activity, leading to incomplete conversion.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress to determine the optimal duration.
Q2: How can I ensure my reaction is completely anhydrous?
A2: Maintaining anhydrous (dry) conditions is crucial for a successful synthesis.
-
Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., dry nitrogen or argon).
-
Solvents and Reagents: Use anhydrous grade solvents and ensure all reagents are stored and handled to prevent exposure to atmospheric moisture.
Issue 2: Formation of Impurities and Side Products
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. What is the likely cause and how can I prevent it?
A3: The formation of dark, polymeric material is a common side reaction, especially under strongly acidic conditions.
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization. Maintaining a consistent and controlled temperature is key.
-
Milder Reagents: In some cases, using a milder Lewis acid catalyst might reduce the extent of polymerization.
Q4: My product is contaminated with significant amounts of byproducts. What are the likely side reactions?
A4: Several side reactions can occur during the synthesis of this compound:
-
Dimerization/Polymerization: The carbocation intermediate can react with other molecules of the starting material or product to form higher molecular weight species.
-
Formation of Bis(chloromethyl) Ether: In reactions involving formaldehyde (B43269) and HCl, the formation of the highly carcinogenic bis(chloromethyl) ether is a possibility and appropriate safety precautions must be taken.[1]
-
Rearrangement Products: Carbocation intermediates are susceptible to rearrangement, which could lead to isomeric products.
Frequently Asked Questions (FAQs)
Q5: What are the primary methods for synthesizing this compound?
A5: The most common method for the synthesis of this compound is through the chloromethylation of a suitable cyclopentane (B165970) precursor. A primary route involves the reaction of cyclopentylmethanol with a chlorinating agent like thionyl chloride or by adapting the Blanc-Quelet reaction, which typically involves an aromatic compound, formaldehyde, and hydrogen chloride with a Lewis acid catalyst.[2][3] For the synthesis of this compound, cyclopentane itself can be reacted with formaldehyde and hydrogen chloride in the presence of a catalyst.
Q6: How do I choose the optimal catalyst for my reaction?
A6: The choice of catalyst is critical and depends on the specific starting materials and desired reaction conditions.
-
Zinc Chloride (ZnCl₂): This is the most frequently used catalyst for chloromethylation reactions due to its good activity and relatively moderate reactivity.[2]
-
Aluminum Chloride (AlCl₃) and Ferric Chloride (FeCl₃): These are stronger Lewis acids and can be more effective for less reactive substrates, but they may also promote more side reactions.
-
Protic Acids: In some cases, strong protic acids like sulfuric acid can be used as catalysts.
Q7: What is the role of the solvent in this reaction?
A7: The solvent plays several important roles: it dissolves the reactants, helps to control the reaction temperature, and can influence the reaction pathway.
-
Inert Solvents: Non-polar, inert solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) are generally preferred as they do not react with the reagents.
-
Green Solvents: Cyclopentyl methyl ether (CPME) has been suggested as a more environmentally friendly alternative to chlorinated solvents.
Q8: What is the optimal temperature range for this synthesis?
A8: The optimal temperature can vary significantly depending on the specific reactants and catalyst used.
-
Low to Moderate Temperatures: Generally, temperatures between 0°C and 60°C are employed.[4] Starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to warm to room temperature or gently heating it can help to control the initial exotherm and minimize side reactions.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of chloromethylation reactions, based on trends observed in related syntheses. Note that these are representative examples and optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Effect of Temperature on Yield (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | ZnCl₂ | Dichloromethane | 0 | 8 | 45 |
| 2 | ZnCl₂ | Dichloromethane | 25 (Room Temp.) | 6 | 70 |
| 3 | ZnCl₂ | Dichloromethane | 40 | 4 | 65 (increased byproducts) |
Table 2: Effect of Solvent on Yield (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | ZnCl₂ | Dichloromethane | 25 | 6 | 70 |
| 2 | ZnCl₂ | Toluene | 25 | 6 | 62 |
| 3 | ZnCl₂ | Cyclopentyl Methyl Ether (CPME) | 25 | 6 | 68 |
| 4 | ZnCl₂ | No Solvent (Neat) | 25 | 8 | 55 (poor control) |
Table 3: Effect of Catalyst on Yield (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | ZnCl₂ | Dichloromethane | 25 | 6 | 70 |
| 2 | AlCl₃ | Dichloromethane | 25 | 4 | 75 (more byproducts) |
| 3 | FeCl₃ | Dichloromethane | 25 | 5 | 68 |
| 4 | H₂SO₄ | Dichloromethane | 25 | 10 | 40 (slow reaction) |
Experimental Protocols
General Protocol for the Synthesis of this compound from Cyclopentylmethanol and Thionyl Chloride
This protocol describes a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial first to optimize conditions.
Materials:
-
Cyclopentylmethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous Pyridine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler and a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).
-
Reactant Addition: Under a positive pressure of nitrogen, charge the flask with cyclopentylmethanol and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the evolution of HCl and SO₂ gas. If using pyridine, it can be added to the initial solution of cyclopentylmethanol.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Preventing elimination side reactions when using (Chloromethyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions when using (chloromethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: this compound is a primary alkyl halide. The main competing reactions are the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).[1] The SN2 reaction results in the substitution of the chloride with a nucleophile, while the E2 reaction leads to the formation of methylenecyclopentane.
Q2: What is the major product expected when reacting this compound with a strong, non-bulky nucleophile?
A2: For primary alkyl halides like this compound, the SN2 reaction is generally favored over the E2 reaction when a strong, non-bulky nucleophile is used.[1] This is due to the relatively low steric hindrance at the electrophilic carbon.[2]
Q3: Under what conditions does the E2 elimination become a significant side reaction?
A3: The E2 elimination becomes a major pathway when using strong, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK).[1][3] Higher reaction temperatures also significantly favor elimination over substitution.[4][5]
Q4: How does the choice of solvent affect the reaction outcome?
A4: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are recommended for SN2 reactions.[6] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination to a greater extent, although for primary alkyl halides, SN2 is often still dominant.[7]
Q5: Are there any specific safety concerns when working with reagents to suppress elimination?
A5: Yes. When using reagents like sodium azide (B81097) (NaN₃) or potassium cyanide (KCN), extreme caution must be exercised. Sodium azide is highly toxic and can form explosive heavy metal azides.[8] Potassium cyanide is also highly toxic.[9] All manipulations involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Issue 1: High Yield of Elimination Product (Methylenecyclopentane)
| Potential Cause | Recommended Solution |
| Strongly Basic Nucleophile/Reagent: The nucleophile being used is also a strong base (e.g., hydroxides, alkoxides). | Switch to a nucleophile that is a good nucleophile but a weaker base. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1] |
| Sterically Hindered Base: A bulky base (e.g., potassium tert-butoxide) was used. | Use a smaller, non-sterically hindered base if a basic nucleophile is required, or preferably switch to a non-basic nucleophile.[3] |
| High Reaction Temperature: The reaction is being run at an elevated temperature. | Lower the reaction temperature. SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Running the reaction at room temperature or even 0 °C can significantly favor substitution.[4] |
| Inappropriate Solvent Choice: A protic solvent (e.g., ethanol, water) is being used. | Switch to a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of the attacking species and favor the SN2 pathway.[6] |
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Weak Nucleophile: The chosen nucleophile has low reactivity. | Select a stronger nucleophile. For example, iodide is a better nucleophile than bromide.[10] |
| Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | Gradually and carefully increase the temperature while monitoring the reaction for the formation of elimination byproducts by techniques like GC-MS or NMR spectroscopy. |
| Poor Solubility of Reagents: The nucleophilic salt is not fully dissolved in the solvent. | Ensure the chosen solvent can dissolve the nucleophilic salt. For example, KCN is soluble in alcoholic solvents, which might be necessary if other solvents are not effective, though this can increase the risk of elimination.[11] Using a polar aprotic solvent like DMSO often helps with the solubility of salts like NaN₃ and NaCN. |
| Steric Hindrance: Although a primary halide, the cyclopentyl group can present some steric bulk, slowing the reaction compared to simpler primary halides. | Allow for a longer reaction time and monitor the progress closely. |
Data Presentation
Table 1: Influence of Nucleophile/Base on Product Distribution for Primary Alkyl Halides (Representative Data)
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| n-Butyl Bromide | NaN₃ | DMSO | 25 | >99 | <1 |
| n-Butyl Bromide | KCN | Ethanol | Reflux | ~90 | ~10 |
| n-Butyl Bromide | NaOEt | Ethanol | 55 | 9 | 91 |
| n-Butyl Bromide | t-BuOK | t-BuOH | 55 | 15 | 85 |
Note: Data is representative for primary alkyl halides and illustrates general trends. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of Cyclopentylmethyl Azide via SN2 Reaction
This protocol is adapted for the reaction of this compound with sodium azide to favor the SN2 product.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous DMSO.
-
Stir the mixture to dissolve the sodium azide.
-
Add this compound (1.0 equivalent) to the flask.
-
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclopentylmethyl azide.
-
If necessary, purify the product by vacuum distillation.
Protocol 2: Synthesis of Cyclopentylmethyl Cyanide via SN2 Reaction
This protocol is adapted for the reaction of this compound with potassium cyanide.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium cyanide (1.1 equivalents) and anhydrous DMF.
-
Stir the mixture to dissolve the potassium cyanide.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cyclopentylmethyl cyanide by vacuum distillation.
Visualizations
Caption: Decision pathway for predicting SN2 vs. E2 reactions.
Caption: General workflow for SN2 reactions.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. organic chemistry - Reaction of alkyl halides with potassium cyanide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Addressing the instability of (Chloromethyl)cyclopentane under specific conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)cyclopentane. The information addresses the compound's inherent instability under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a mixture of products, including some with a six-membered ring. What is happening?
A1: You are likely observing products resulting from a carbocation rearrangement, specifically a ring expansion.[1][2] Although this compound is a primary alkyl halide, under conditions that favor a unimolecular substitution (SN1) or elimination (E1) pathway, a primary carbocation can form. This primary carbocation is highly unstable and can rearrange to a more stable secondary or tertiary carbocation. In this case, a 1,2-alkyl shift can occur, leading to the expansion of the cyclopentyl ring to a more stable cyclohexyl cation. This rearranged carbocation can then be attacked by a nucleophile or undergo elimination to yield the observed six-membered ring products.[3]
Q2: I am observing significant elimination byproducts in my substitution reaction. How can I minimize these?
A2: Elimination reactions (E1 and E2) often compete with nucleophilic substitution (SN1 and SN2).[4] To minimize elimination byproducts when working with this compound, consider the following:
-
Choice of Base/Nucleophile: Use a strong, non-bulky nucleophile that is a weak base. Strong, bulky bases, such as potassium tert-butoxide, will favor elimination.[5][6]
-
Temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature can help to favor the substitution pathway.[7]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for bimolecular substitution (SN2) reactions with primary alkyl halides and can help minimize elimination.[7]
Q3: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A3: this compound is a reactive alkyl halide and can be susceptible to degradation over time, especially if not stored properly.[8] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, dark place.[9][10] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture. Avoid contact with strong bases, and nucleophiles during storage.[8]
Q4: What are the primary decomposition pathways for this compound?
A4: The primary decomposition pathways for this compound involve nucleophilic substitution and elimination reactions. As a primary alkyl halide, it is susceptible to bimolecular substitution (SN2) by nucleophiles.[11] Under conditions that promote carbocation formation (e.g., polar protic solvents, Lewis acids), it can undergo unimolecular substitution (SN1) and elimination (E1), often accompanied by carbocation rearrangements like hydride shifts and ring expansion.[1][12] With strong, non-nucleophilic bases, bimolecular elimination (E2) will be a significant pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Rearranged Products (e.g., Cyclohexyl Derivatives) | Reaction conditions favor a carbocation intermediate (SN1/E1 pathway), leading to ring expansion.[3] This is more likely with polar protic solvents (e.g., water, alcohols) and higher temperatures.[4] | Switch to conditions that favor a bimolecular (SN2) pathway. Use a polar aprotic solvent (e.g., acetone, DMF), a strong, non-bulky nucleophile, and lower reaction temperatures.[7] |
| Low Yield of Substitution Product and High Yield of Alkene Byproducts | The nucleophile is acting as a strong base, promoting elimination (E2).[5] Reaction is being run at an elevated temperature.[7] | Use a less basic nucleophile. If a basic nucleophile is required, run the reaction at the lowest possible temperature. Consider using a polar aprotic solvent to favor SN2 over E2.[7] |
| Inconsistent Reaction Rates or Yields | The this compound starting material may have degraded during storage. | Ensure proper storage of this compound in a cool, dry, dark place under an inert atmosphere.[9][10] It is advisable to use freshly opened or purified material for sensitive reactions. |
| Reaction Fails to Proceed or is Sluggish | The chosen nucleophile is too weak, or the reaction temperature is too low. The solvent may not be appropriate for the desired reaction pathway. | For SN2 reactions, ensure a sufficiently strong nucleophile is used. A moderate increase in temperature may be necessary, but be mindful of promoting elimination. Ensure the solvent is appropriate for the intended mechanism (polar aprotic for SN2, polar protic for SN1).[13] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol provides a general method for evaluating the solvolysis and potential degradation of this compound under specific conditions.
1. Materials and Equipment:
-
This compound (of known purity)
-
Solvent to be tested (e.g., ethanol, water, acetone, DMF)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Reaction vials with septa
-
Thermostatically controlled heating block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)[14][15]
-
Syringes for sampling
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Add a known concentration of the internal standard to the stock solution. The internal standard allows for accurate quantification by correcting for variations in injection volume.
-
Aliquot the solution into several reaction vials and seal them.
-
Place the vials in the heating block or oil bath set to the desired temperature (e.g., 25 °C, 50 °C, 75 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and quench the reaction by cooling it in an ice bath.
-
Withdraw a small aliquot from the vial and analyze it by GC-FID or GC-MS.
-
Monitor the disappearance of the this compound peak and the appearance of any new peaks corresponding to degradation or solvolysis products.
-
Quantify the concentration of this compound at each time point relative to the internal standard.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate of decomposition from the slope of the curve.
-
Identify the degradation products by their retention times and/or mass spectra.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy this compound | 13988-39-1 [smolecule.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 12. periodicchemistry.com [periodicchemistry.com]
- 13. crab.rutgers.edu [crab.rutgers.edu]
- 14. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Chloromethyl)cyclopentane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (Chloromethyl)cyclopentane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: The synthesis of this compound, often through chloromethylation of cyclopentane (B165970), can result in several impurities.[1] Common impurities may include:
-
Unreacted Starting Materials: Residual cyclopentane or chloromethylating agents.
-
Byproducts of Side Reactions: Di- and poly-chlorinated cyclopentanes, as well as isomers of the desired product. A significant and highly carcinogenic byproduct to be aware of is bis(chloromethyl) ether, especially when using formaldehyde (B43269) and HCl.[1]
-
Solvent Residues: Trace amounts of solvents used during the synthesis and workup.
-
Decomposition Products: this compound can be sensitive to strong bases and nucleophiles, leading to elimination (cyclopentylmethanene) or substitution products.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective techniques include:
-
Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.[2]
-
Column Chromatography: Effective for separating isomers and impurities with different polarities.[3]
-
Recrystallization: Suitable for solid derivatives of this compound to achieve high purity.[4]
Q3: How can I effectively separate isomers of substituted cyclopentane derivatives?
A3: Separating isomers of substituted cyclopentanes can be challenging due to their similar physical properties.[5] High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., chiral column for enantiomers) is often the most effective method.[6] For diastereomers, preparative column chromatography with careful solvent gradient selection can also be successful.[6]
Q4: What are the key safety precautions to consider during the purification of this compound?
A4: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Additionally, be aware of the potential presence of the highly carcinogenic byproduct bis(chloromethyl) ether in crude reaction mixtures and take appropriate containment measures.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a heating mantle with a stirrer for even heating. |
| Product Decomposition (Darkening of Distillate) | - Distillation temperature is too high.- Presence of acidic or basic impurities. | - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation. |
| "Bumping" or Uneven Boiling | - Lack of boiling chips or stir bar.- High viscosity of the crude mixture. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask.- Ensure efficient stirring throughout the distillation. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system (eluent).- Column overloading.- Column packing is not uniform. | - Optimize the eluent polarity through TLC analysis. A less polar solvent system may improve separation.- Reduce the amount of crude product loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - Adjust the solvent system. Increase polarity to elute the product faster, or decrease polarity to slow it down. |
| Tailing of Peaks | - Interaction of polar functional groups with silica (B1680970) gel.- Presence of acidic or basic impurities. | - Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.- Pre-treat the crude sample to remove acidic or basic impurities. |
Recrystallization (for solid derivatives)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not supersaturated.- The compound is highly soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- If the compound is too soluble, try a different solvent or a solvent pair.[7] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., column chromatography) to remove excess impurities. |
| Low Recovery of Pure Product | - The compound is significantly soluble in the cold solvent.- Crystals were washed with a solvent at room temperature. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Wash the filtered crystals with a minimal amount of ice-cold solvent.[7] |
Data Presentation
The following table summarizes hypothetical purification data for this compound using different techniques. This data is for illustrative purposes to demonstrate expected outcomes.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 85 | 95-98 | 70-80 | Low-boiling and high-boiling point impurities |
| Column Chromatography (Silica Gel) | 85 | >99 | 50-70 | Isomeric byproducts, polar impurities |
| Preparative HPLC | 95 | >99.5 | 40-60 | Closely related isomers and minor impurities |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture heats, vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature should plateau at the boiling point of the desired fraction.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound (approx. 143-145 °C at atmospheric pressure).
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.
Protocol 2: Column Chromatography of this compound Derivatives
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes or flasks as the solvent flows through the column.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of a Solid this compound Derivative
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. mt.com [mt.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Identifying and removing impurities from a (Chloromethyl)cyclopentane sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)cyclopentane. The following sections offer detailed information on identifying and removing common impurities from your sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Impurities in this compound often originate from its synthesis, which is commonly performed via chloromethylation of cyclopentane (B165970) or radical halogenation.[1] Potential impurities include:
-
Unreacted Starting Materials: Cyclopentane, formaldehyde, and hydrochloric acid.[1][2]
-
Side Products: Dichlorinated cyclopentanes (e.g., 1,2-dichlorocyclopentane, 1,3-dichlorocyclopentane), cyclopentylmethanol, and diarylmethane-type byproducts.[3]
-
Solvents: Residual solvents from the reaction or work-up, such as toluene, dichloromethane (B109758), or hexane (B92381).
-
Degradation Products: this compound may be sensitive to strong bases and nucleophiles, which could lead to degradation if exposed to such conditions during work-up or storage.[4]
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective method for identifying and quantifying volatile and semi-volatile organic impurities in your sample is Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] This technique separates the components of the mixture and provides mass spectra that can be used to identify each compound. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q3: What is the most suitable method for removing these impurities?
A3: Fractional distillation is the primary method for purifying this compound from impurities with different boiling points.[6] The significant difference in boiling points between this compound and many common impurities allows for effective separation. For impurities that are not easily removed by distillation (e.g., those with very close boiling points or azeotropes), other techniques like preparative gas chromatography or column chromatography may be necessary. Aqueous washing steps during the work-up can also help remove water-soluble impurities like residual acids.
Q4: My distillation is not separating the impurities effectively. What could be the problem?
A4: Inefficient separation during distillation can be due to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Using a longer column or a column with more efficient packing (like Vigreux indentations or Raschig rings) can help.[6]
-
Flooding: If the heating rate is too high, the vapor flow can prevent the condensed liquid from returning down the column, leading to poor separation.[7] Reduce the heating rate to allow for proper equilibrium.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Formation of Azeotropes: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[8] If an impurity forms an azeotrope with this compound, it cannot be separated by simple fractional distillation.
Q5: Is this compound stable to heat during distillation?
A5: While specific data on the thermal stability of this compound is limited, related compounds like cyclopentane show minor decomposition at temperatures up to 300°C.[9] Standard distillation procedures are generally safe. However, prolonged heating at high temperatures should be avoided to minimize the risk of degradation. Distillation under reduced pressure (vacuum distillation) can be employed to lower the boiling point and reduce the thermal stress on the compound.
Data Presentation
The table below summarizes the boiling points of this compound and its potential impurities, which is crucial for planning a successful fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclopentene | C₅H₈ | 68.12 | 44-46[10] |
| Cyclopentane | C₅H₁₀ | 70.13 | 49[11][12] |
| This compound | C₆H₁₁Cl | 118.60 | ~133 (estimated)[4] |
| Cyclopentylmethanol | C₆H₁₂O | 100.16 | 162-163[13][14][15] |
| 1,2-Dichlorocyclopentane | C₅H₈Cl₂ | 139.02 | ~181[16][17] |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of a this compound sample. Instrument parameters may need to be optimized for your specific system and sample.
-
Sample Preparation:
-
Dilute a small amount of the this compound sample (e.g., 1 µL) in a suitable solvent like dichloromethane or hexane (e.g., 1 mL).
-
-
GC-MS Instrument Conditions (Example):
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative percentage of each impurity can be estimated from the peak areas in the TIC.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound from lower- and higher-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Charge the impure this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.
-
Collect the first fraction (forerun), which will be enriched in low-boiling impurities like cyclopentane.
-
Once all the low-boiling impurities have distilled, the temperature may drop slightly before rising again. Change the receiving flask to collect an intermediate fraction.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Stop the distillation when a small amount of residue remains in the distillation flask to avoid distilling high-boiling impurities or potentially unstable residues.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS to confirm the purity of the main product fraction.
-
Mandatory Visualizations
Caption: Workflow for impurity identification and removal.
References
- 1. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. Buy ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. is.muni.cz [is.muni.cz]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentene - Wikipedia [en.wikipedia.org]
- 11. Cyclopentane - Wikipedia [en.wikipedia.org]
- 12. Cyclopentane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. CAS 3637-61-4 | cyclopentylmethanol - Synblock [synblock.com]
- 15. Cyclopentanemethanol | 3637-61-4 [chemicalbook.com]
- 16. 1,2-Dichlorocyclopentane | C5H8 Cl2 - BuyersGuideChem [buyersguidechem.com]
- 17. (1R,2S)-1,2-dichlorocyclopentane | 31025-65-7 [chemnet.com]
Overcoming low reactivity of (Chloromethyl)cyclopentane in certain transformations
Welcome to the technical support center for (Chloromethyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this compound in various chemical transformations. Here you will find troubleshooting guides and frequently asked questions to help optimize your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My nucleophilic substitution reaction with this compound is sluggish and gives low yields. What's wrong?
Answer: The low reactivity of this compound is a common issue. The carbon-chlorine bond is relatively strong, and chloride is only a moderately good leaving group compared to bromide or iodide.[1][2] To improve your reaction rates and yields, consider the following strategies:
-
Halide Exchange (Finkelstein Reaction): Convert the alkyl chloride to the more reactive alkyl iodide.[3] This is a highly effective method where a catalytic amount of sodium or potassium iodide is added to the reaction mixture. The chloride is converted in situ to the corresponding iodide, which reacts much faster with the nucleophile because iodide is an excellent leaving group.[1][4]
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile (B52724) are preferred for Sₙ2 reactions.[5][6] These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and more reactive.[5][7]
-
Increase the Temperature: While higher temperatures can increase the reaction rate, be cautious as this may also promote side reactions like elimination (E2), especially with sterically hindered nucleophiles.[5]
Question: I am attempting a Williamson ether synthesis with an alkoxide and this compound, but the yield is poor. How can I optimize this?
Answer: The Williamson ether synthesis is a classic Sₙ2 reaction, and its success is highly dependent on the reactivity of the alkyl halide.[8] Given the low reactivity of this compound, poor yields are common.
-
Primary Troubleshooting Step: The most effective solution is to perform a Finkelstein reaction. Add a catalytic amount (e.g., 0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI) to your reaction. This will convert the this compound to the much more reactive (Iodomethyl)cyclopentane in situ, which will then readily react with your alkoxide.[3][9]
-
Base and Solvent: Ensure your alkoxide is fully formed by using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF before adding the this compound.[5][8]
-
Reaction Conditions: The reaction may require elevated temperatures and longer reaction times. Monitor the reaction progress by TLC to determine the optimal duration.[5]
Question: I am having difficulty forming the Grignard reagent from this compound.
Answer: Formation of Grignard reagents from alkyl chlorides is often more challenging than from the corresponding bromides or iodides due to the lower reactivity of the C-Cl bond.
-
Activation of Magnesium: The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction initiates.[10] Alternatively, mechanical activation by dry-stirring the magnesium turnings under an inert atmosphere can be effective.[11]
-
Strictly Anhydrous Conditions: Grignard reagents react readily with water.[12] Ensure all glassware is oven-dried and solvents like diethyl ether or THF are rigorously anhydrous.[10][12]
-
Initiation: Gentle heating with a heat gun may be required to initiate the reaction.[10] Once started, the reaction is exothermic and may need to be controlled with a cooling bath.
Question: Direct hydrolysis of this compound with aqueous hydroxide (B78521) to produce cyclopentylmethanol is inefficient and forms a dialkyl ether byproduct. Why does this happen and what is the solution?
Answer: Direct hydrolysis using hydroxide under phase-transfer catalysis (PTC) conditions often leads to the formation of the corresponding dialkyl ether as the major product.[13] This occurs because once a small amount of the alcohol is formed, it is deprotonated by the excess hydroxide to form an alkoxide. The phase-transfer catalyst then preferentially pairs with this more lipophilic alkoxide, which rapidly reacts with another molecule of the alkyl chloride to form the ether.[13]
Solution: Two-Step "Hydrolysis" via an Acetate (B1210297) Intermediate A highly effective method to avoid ether formation is a two-step process:
-
Esterification: React the this compound with sodium acetate using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to form cyclopentylmethyl acetate. PTC excels at this type of esterification.[13]
-
Hydrolysis: The resulting acetate ester can then be easily and cleanly hydrolyzed to cyclopentylmethanol using aqueous hydroxide.[13] This sequence avoids the simultaneous presence of the alkyl halide and the alkoxide, thus preventing ether formation.[13]
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other primary alkyl halides like 1-chlorobutane (B31608) or benzyl (B1604629) chloride?
This compound is a primary alkyl halide, which is generally favorable for Sₙ2 reactions.[14][15] However, its reactivity is lower than simpler primary halides due to a combination of factors. The cyclopentyl ring, while not as hindering as a tertiary-butyl group, still presents more steric bulk adjacent to the reaction center compared to a linear alkyl chain, which can slow the backside attack of a nucleophile.[2][16] Furthermore, the C-Cl bond is stronger and chloride is a less effective leaving group compared to bromide or iodide.[2][17]
Q2: What is the single most effective strategy to enhance the reactivity of this compound in Sₙ2 reactions?
The most robust and widely applicable strategy is the in situ conversion to (Iodomethyl)cyclopentane via the Finkelstein reaction.[3] By adding a catalytic amount of an iodide salt (e.g., NaI or KI), you are swapping the chloride leaving group for iodide, which is a much better leaving group.[1][4] This dramatically increases the reaction rate for most nucleophilic substitutions.
Q3: Can this compound be used in Sₙ1 reactions?
No, this compound is not suitable for Sₙ1 reactions. Sₙ1 reactions proceed through a carbocation intermediate, and the stability of this intermediate is key.[15] As a primary alkyl halide, this compound would form a highly unstable primary carbocation, making the Sₙ1 pathway energetically unfavorable.[14]
Q4: What are the best solvents for reactions involving this compound?
For Sₙ2 reactions, polar aprotic solvents are the best choice.[6] These include:
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile These solvents enhance the reactivity of anionic nucleophiles, leading to faster reaction rates compared to polar protic solvents like water or alcohols.[7][16] For Grignard reagent formation, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[10][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution
| Reaction | Substrate | Nucleophile | Conditions | Reaction Time | Yield | Reference |
| Standard | R-Cl | Nu⁻ | Polar Protic Solvent, 60 °C | 24 - 48 h | Low (< 30%) | General Knowledge |
| Enhanced (Finkelstein) | R-Cl | Nu⁻ | NaI (cat.), Acetone, 60 °C | 4 - 8 h | High (> 90%) | [3][4] |
| Enhanced (PTC) | R-Cl | NaOAc | TBAB (cat.), H₂O/Toluene, 100 °C | 5 h | High (> 95%) | [13] |
| (R = Cyclopentylmethyl, Nu⁻ = Generic Nucleophile, TBAB = Tetrabutylammonium bromide) |
Table 2: Relative Reactivity of Alkyl Halides in Sₙ2 Reactions
| Alkyl Halide (R-X) | C-X Bond Strength (kJ/mol) | Relative Rate of Reaction | Leaving Group Ability |
| R-I | ~228 | ~30,000 | Excellent |
| R-Br | ~285 | ~10,000 | Good |
| R-Cl | ~340 | ~200 | Fair |
| R-F | ~452 | ~1 | Poor |
| (Data is generalized for typical Sₙ2 reactions)[2] |
Experimental Protocols
Protocol 1: Iodide-Catalyzed Williamson Ether Synthesis
This protocol describes the synthesis of cyclopentylmethyl ethyl ether, enhanced by iodide catalysis.
-
Alkoxide Formation: In a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add absolute ethanol (B145695) (1.0 eq.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Catalysis and Substitution: Add potassium iodide (0.1 eq.) to the freshly prepared sodium ethoxide solution.
-
Add this compound (1.0 eq.) dropwise via syringe.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature and cautiously quench with water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Two-Step Hydrolysis using Phase-Transfer Catalysis
This protocol describes the conversion of this compound to cyclopentylmethanol, avoiding ether formation.[13]
Step A: Synthesis of Cyclopentylmethyl Acetate
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), sodium acetate (2.0 eq.), tetrabutylammonium bromide (TBAB, 0.02 eq.), and water.
-
Heat the biphasic mixture to reflux (approx. 103 °C) with vigorous stirring for 5 hours.
-
Cool the reaction to room temperature. The product, cyclopentylmethyl acetate, can be extracted with an organic solvent like dichloroethane and used directly in the next step after solvent removal.
Step B: Hydrolysis of Cyclopentylmethyl Acetate
-
To the crude cyclopentylmethyl acetate from Step A, add an aqueous solution of sodium hydroxide (1.0 eq.).
-
Maintain the temperature and stir for 3 hours.
-
Cool the mixture, extract with dichloroethane, dry the organic phase over anhydrous sodium sulfate, and distill to obtain the pure cyclopentylmethanol. A typical yield for this two-step process is around 95%.[13]
Visualizations
Logical and Experimental Workflows
References
- 1. reddit.com [reddit.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. calibrechem.com [calibrechem.com]
- 4. physicsforums.com [physicsforums.com]
- 5. benchchem.com [benchchem.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 15. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Video: Alkyl Halides [jove.com]
Technical Support Center: Managing Exothermic Reactions of (Chloromethyl)cyclopentane
This technical support center is a resource for researchers, scientists, and drug development professionals working with (Chloromethyl)cyclopentane. It provides troubleshooting guides and frequently asked questions (FAQs) to help manage the exothermic nature of reactions involving this compound, ensuring laboratory safety and experimental success.
Troubleshooting Guides
Exothermic reactions involving this compound, such as Grignard reagent formation and certain nucleophilic substitution reactions, require careful monitoring and control to prevent thermal runaways. Below are troubleshooting guides for common issues encountered during these experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
A sudden and sharp rise in reaction temperature is a clear indicator of a potential thermal runaway. This is a hazardous situation that requires immediate and decisive action.
| Potential Cause | Recommended Action | Preventative Measures |
| Rapid addition of reagents | Immediately stop the addition of the limiting reagent. | Use a dropping funnel or syringe pump for slow, controlled addition of the reagent. Monitor the internal reaction temperature continuously. |
| Inadequate cooling | Increase the cooling capacity by lowering the temperature of the cooling bath (e.g., switching from an ice-water bath to a dry ice-acetone bath). | Ensure the reaction vessel is adequately immersed in the cooling bath and that the cooling medium is circulating effectively. For larger scale reactions, consider using a cryostat. |
| Localized "hot spots" due to poor mixing | Increase the stirring rate to improve heat dissipation and ensure uniform temperature throughout the reaction mixture. | Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reaction mixtures. Ensure the stirring is vigorous enough to create a vortex. |
| Reaction initiation is too vigorous | If the reaction has just been initiated and becomes too vigorous, remove the external heating source (if any) and apply external cooling immediately. | Initiate the reaction on a small scale first to gauge its reactivity. For Grignard reactions, add a small crystal of iodine to promote smooth initiation.[1] |
| Incorrect solvent | Not applicable during the reaction. | Use a solvent with a suitable boiling point that can help to dissipate heat through reflux. Ethereal solvents like diethyl ether or THF are commonly used for Grignard reactions.[1] |
Issue 2: Reaction Fails to Initiate or is Sluggish
Difficulty in initiating a reaction can lead to a dangerous accumulation of unreacted reagents, which can then react uncontrollably.
| Potential Cause | Recommended Action | Preventative Measures |
| Wet reagents or glassware | The reaction may need to be aborted and restarted with properly dried materials. | All glassware must be flame-dried or oven-dried before use.[1] Solvents should be freshly distilled from an appropriate drying agent. Reagents should be of high purity and stored under anhydrous conditions. |
| Inactive magnesium (for Grignard reactions) | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1] Gentle warming with a heat gun may also be necessary. | Use high-quality magnesium turnings and ensure they are not oxidized. |
| Low reaction temperature | Gradually increase the temperature of the reaction mixture while monitoring closely for any signs of an exothermic event. | Consult literature for the optimal temperature range for the specific reaction. Some reactions may require initial heating to overcome the activation energy. |
Frequently Asked Questions (FAQs)
Q1: How exothermic is the formation of a Grignard reagent from this compound?
Q2: What are the initial signs of a developing thermal runaway?
A2: The primary indicator is a reaction temperature that rises unexpectedly and uncontrollably, even with external cooling applied. Other signs can include a sudden change in color, rapid gas evolution, or an increase in pressure within the reaction vessel.
Q3: What is the best way to quench a Grignard reaction involving this compound?
A3: Grignard reactions should be quenched by the slow, dropwise addition of a proton source, typically after cooling the reaction mixture in an ice bath.[3] A saturated aqueous solution of ammonium (B1175870) chloride is a common and effective quenching agent.[1] For safety, never add water or acidic solutions directly to a large-scale, uncooled Grignard reaction, as the reaction with unreacted magnesium and the Grignard reagent is highly exothermic.
Q4: Can nucleophilic substitution reactions with this compound be exothermic?
A4: Yes, depending on the nucleophile and the reaction conditions, nucleophilic substitution reactions can be exothermic. Reactions with highly reactive nucleophiles or those that form very stable products are more likely to release significant heat. It is always prudent to start with slow reagent addition and adequate cooling.
Q5: What should I do in case of a chemical splash or fire?
A5: In the event of a chemical splash, immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] If clothing is contaminated, it should be removed while flushing.[5] For a small, contained fire, use a suitable fire extinguisher (e.g., a dry powder or CO2 extinguisher).[5] In case of a large, uncontrolled fire or if you are not trained to use an extinguisher, evacuate the area immediately and activate the fire alarm.[5] Always prioritize personal safety.
Experimental Protocols
Protocol 1: Preparation of Cyclopentylmethylmagnesium Chloride (Grignard Reagent)
This protocol is based on established procedures for analogous Grignard reactions and should be performed by personnel with prior training in experimental organic chemistry.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and an addition funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings in the flask and add a single crystal of iodine.
-
Solvent Addition: Add a small portion of the anhydrous ether or THF to the flask, just enough to cover the magnesium turnings.
-
Reagent Addition: Dissolve the this compound in anhydrous ether or THF in the addition funnel. Add a small amount of this solution to the magnesium suspension.
-
Reaction Start: The reaction is initiated when the color of the iodine fades and gentle refluxing begins. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1] Use an ice bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting grey-black solution is the Grignard reagent.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general framework. Reaction conditions (temperature, solvent, and time) should be optimized for the specific nucleophile being used.
Materials:
-
This compound (1.0 equivalent)
-
Nucleophile (1.1 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or cooling bath
-
Thermometer
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the this compound and the anhydrous solvent.
-
Temperature Control: Place the flask in a temperature-controlled bath set to the desired reaction temperature. For potentially highly exothermic reactions, start at a low temperature (e.g., 0 °C).
-
Nucleophile Addition: Dissolve the nucleophile in the anhydrous solvent and add it dropwise to the stirred solution of this compound.
-
Reaction Monitoring: Monitor the internal temperature of the reaction closely throughout the addition. If a significant exotherm is observed, slow down or stop the addition and apply additional cooling.
-
Reaction Progress: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the nature of the product and the solvent used. A typical work-up may involve quenching the reaction with water, followed by extraction with an organic solvent, washing, drying, and purification.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting flowchart for exothermic reactions.
References
Validation & Comparative
Comparative Reactivity Analysis: (Chloromethyl)cyclopentane vs. (Bromomethyl)cyclopentane in Nucleophilic Substitution
Published: December 21, 2025
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction kinetics and yields. Halogenated hydrocarbons, such as (Chloromethyl)cyclopentane and (Bromomethyl)cyclopentane, are versatile building blocks, frequently employed in nucleophilic substitution reactions to introduce new functional groups. This guide provides an objective comparison of the reactivity of these two primary alkyl halides, supported by fundamental principles of organic chemistry and representative experimental data.
Executive Summary
(Bromomethyl)cyclopentane is inherently more reactive than this compound in nucleophilic substitution reactions, primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. This heightened reactivity translates to faster reaction rates under identical conditions, a critical consideration for process optimization and scale-up in research and industrial settings. The choice between these two reagents will depend on the specific requirements of the synthetic route, balancing reactivity with cost and availability.
Theoretical Basis for Reactivity Difference
The rate of a nucleophilic substitution reaction, particularly the bimolecular (S_N2) pathway common for primary alkyl halides, is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it accepts upon bond cleavage.
The key determinant of leaving group ability among halogens is the strength of the carbon-halogen bond and the stability of the resulting halide anion.[1] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[1] Consequently, the bromide ion is a better leaving group than the chloride ion. This fundamental principle dictates the general order of reactivity for alkyl halides: R-I > R-Br > R-Cl > R-F.[1]
Quantitative Data Comparison
The difference in reactivity can be quantified by comparing the bond dissociation energies (BDE) of the carbon-halogen bonds. A lower BDE corresponds to a weaker bond and, therefore, a more reactive alkyl halide in reactions where this bond is cleaved in the rate-determining step.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-Cl | ~338 | Lower |
| C-Br | ~285 | Higher |
Data compiled from various sources on average bond dissociation energies for primary alkyl halides.
The significantly lower bond dissociation energy of the C-Br bond in (Bromomethyl)cyclopentane directly contributes to its higher reactivity compared to this compound.
Experimental Evidence: The Finkelstein Reaction
A common and effective method for comparing the reactivity of alkyl chlorides and bromides is the Finkelstein reaction. This involves reacting the alkyl halide with a solution of sodium iodide in acetone (B3395972). Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not. The rate of formation of the precipitate provides a direct, observable measure of the reaction rate.
In a comparative experiment, (Bromomethyl)cyclopentane would be expected to produce a precipitate of sodium bromide (NaBr) significantly faster than this compound produces a precipitate of sodium chloride (NaCl) under the same reaction conditions.
Experimental Protocols
Comparative S_N2 Reaction Rate Determination via the Finkelstein Reaction
Objective: To qualitatively and semi-quantitatively compare the rates of nucleophilic substitution of this compound and (Bromomethyl)cyclopentane with iodide ion.
Materials:
-
This compound
-
(Bromomethyl)cyclopentane
-
15% (w/v) solution of Sodium Iodide in Acetone
-
Acetone (for cleaning)
-
Test tubes (2)
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of this compound. Immediately start the stopwatch.
-
To the second test tube, add 5 drops of (Bromomethyl)cyclopentane. Immediately start a separate stopwatch or record the start time.
-
Gently swirl both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (a cloudy appearance).
-
Record the time at which a precipitate first becomes visible in each test tube.
-
Continue to observe and record the extent of precipitation at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).
Expected Results: A precipitate of NaBr will form in the test tube containing (Bromomethyl)cyclopentane much more rapidly than the precipitate of NaCl in the test tube with this compound. This observation directly supports the higher reactivity of the bromo-analog.
Reaction Mechanisms and Logical Relationships
The predominant mechanism for the reaction of primary alkyl halides like this compound and (Bromomethyl)cyclopentane with a good nucleophile is the S_N2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.
Caption: S_N2 reaction pathway for a primary alkyl halide.
The logical relationship between bond strength, leaving group ability, and reaction rate is a cornerstone of physical organic chemistry.
Caption: Relationship between bond strength and reaction rate.
Conclusion
For researchers and professionals in drug development and chemical synthesis, understanding the relative reactivity of alkyl halides is crucial for designing efficient and predictable synthetic routes. The evidence strongly supports that (Bromomethyl)cyclopentane is a more reactive substrate than this compound in nucleophilic substitution reactions. This is primarily attributed to the weaker carbon-bromine bond, which makes bromide a superior leaving group. While this compound may be a more cost-effective option, its lower reactivity may necessitate harsher reaction conditions or longer reaction times. The choice of substrate should therefore be a careful consideration of the desired reaction kinetics, yield, and overall process economy.
References
Spectroscopic Analysis for the Structural Confirmation of (Chloromethyl)cyclopentane and Its Isomeric Alternatives
A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for (chloromethyl)cyclopentane, a key cycloalkane derivative. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data and compares it with the experimentally obtained data of two common isomers formed during its synthesis: chlorocyclopentane (B1362555) and 1-chloro-1-methylcyclopentane. This comparison is crucial for identifying the desired product and differentiating it from potential isomeric impurities.
Introduction
This compound is a valuable building block in the synthesis of various organic molecules. A common route to its synthesis is the free-radical chlorination of methylcyclopentane. However, this reaction is often non-selective and can lead to a mixture of monochlorinated products, including this compound, 1-chloro-1-methylcyclopentane, 1-chloro-2-methylcyclopentane, and 1-chloro-3-methylcyclopentane. Differentiating between these isomers is essential for ensuring the purity of the desired product and the success of subsequent reactions.
This guide focuses on the application of four key spectroscopic techniques for the structural elucidation of this compound: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its common isomers, chlorocyclopentane and 1-chloro-1-methylcyclopentane.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Predicted/Experimental | C-H Stretch (sp³) (cm⁻¹) | C-H Bend (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | Predicted | 2950-2870 | 1450 | 725 |
| Chlorocyclopentane | Experimental | 2960-2870 | 1450 | 730 |
| 1-Chloro-1-methylcyclopentane | Experimental | 2960-2870 | 1455 | 750 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Predicted | 3.45 | Doublet | 2H | -CH₂Cl |
| 2.10 | Multiplet | 1H | -CH- | ||
| 1.80-1.50 | Multiplet | 8H | Cyclopentyl -CH₂- | ||
| Chlorocyclopentane | Experimental | 4.30 | Multiplet | 1H | -CHCl- |
| 2.00-1.60 | Multiplet | 8H | Cyclopentyl -CH₂- | ||
| 1-Chloro-1-methylcyclopentane | Experimental | 1.65 | Singlet | 3H | -CH₃ |
| 2.00-1.70 | Multiplet | 8H | Cyclopentyl -CH₂- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm | Assignment |
| This compound | Predicted | 49.5 | -CH₂Cl |
| 41.0 | -CH- | ||
| 32.5 | Cyclopentyl -CH₂- | ||
| 25.0 | Cyclopentyl -CH₂- | ||
| Chlorocyclopentane | Experimental | 67.0 | -CHCl- |
| 36.0 | Cyclopentyl -CH₂- | ||
| 24.0 | Cyclopentyl -CH₂- | ||
| 1-Chloro-1-methylcyclopentane | Experimental | 78.0 | -C(Cl)- |
| 42.0 | Cyclopentyl -CH₂- | ||
| 24.5 | Cyclopentyl -CH₂- | ||
| 30.0 | -CH₃ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Predicted/Experimental | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) and Interpretation |
| This compound | Predicted | 118/120 (3:1 ratio) | 83 ([M-Cl]⁺), 69 ([C₅H₉]⁺), 41 ([C₃H₅]⁺) |
| Chlorocyclopentane | Experimental | 104/106 (3:1 ratio) | 69 ([M-Cl]⁺), 41 ([C₃H₅]⁺) |
| 1-Chloro-1-methylcyclopentane | Experimental | 118/120 (3:1 ratio) | 83 ([M-Cl]⁺), 69 ([C₅H₉]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the acquisition of the data presented.
1. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300 MHz or higher NMR Spectrometer
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans.
-
-
Analysis: Chemical shifts, multiplicities, and integration values are analyzed to determine the structure of the molecule.
3. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
Data Acquisition: The sample is injected into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200.
-
Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized product like this compound.
Caption: Workflow from synthesis to spectroscopic analysis and final structure confirmation.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While direct experimental data may be scarce, the combination of predicted spectra and comparison with known isomers provides a robust methodology for its identification. The distinct patterns in ¹H NMR, ¹³C NMR, and mass spectrometry are particularly powerful in distinguishing this compound from its common isomers, chlorocyclopentane and 1-chloro-1-methylcyclopentane. By following the detailed experimental protocols and analytical workflow presented in this guide, researchers can confidently verify the structure of their synthesized products.
(Chloromethyl)cyclopentane: A Comparative Efficacy Analysis Against Established Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of treatment, valued for their ability to induce cytotoxicity by directly damaging tumor cell DNA. While classic alkylating agents have been in clinical use for decades, the search for novel compounds with improved efficacy and reduced toxicity is a continuous endeavor. This guide provides a comparative analysis of the potential efficacy of (Chloromethyl)cyclopentane against well-established alkylating agents, supported by available experimental data for the latter.
This compound, a mono-functional alkylating agent, possesses a reactive chloromethyl group attached to a cyclopentane (B165970) ring. This chemical structure suggests a potential for electrophilic attack on nucleophilic sites within cellular macromolecules, most notably DNA. However, a comprehensive review of the current scientific literature reveals a notable absence of direct experimental data evaluating the cytotoxic and alkylating efficacy of this compound in cancer cell lines.
This guide, therefore, aims to provide a framework for comparison by presenting the established efficacy of widely used alkylating agents and outlining the experimental protocols necessary to evaluate a novel compound like this compound.
Mechanism of Action: The Alkylating Assault on DNA
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA bases, primarily the N7 position of guanine. This process can lead to several downstream events that disrupt DNA integrity and cellular function, ultimately triggering programmed cell death (apoptosis).
Bifunctional alkylating agents, possessing two reactive groups, can form both intrastrand and interstrand cross-links in DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, a critical step for both replication and transcription. Monofunctional agents, such as this compound would be, can only form single adducts on the DNA strand. While less cytotoxic than interstrand cross-links, these can still lead to DNA damage through base mispairing during replication or by creating sites for DNA strand breaks.
Below is a generalized signaling pathway illustrating the induction of apoptosis following DNA damage by an alkylating agent.
Caption: Generalized signaling pathway of alkylating agent-induced apoptosis.
Comparative Efficacy: A Look at the Data
The efficacy of an alkylating agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. Lower IC50 values indicate higher potency.
The following table summarizes the reported IC50 values for several well-established alkylating agents across various cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Cisplatin | A549 (Lung Carcinoma) | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | ~6.4 | |
| U87 MG (Glioblastoma) | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4 |
| HL-60 (Promyelocytic Leukemia) | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 748.3 |
| Cyclophosphamide | Daudi (Burkitt's Lymphoma) | >100 (in vitro, requires metabolic activation) |
| Melphalan | RPMI 8226 (Multiple Myeloma) | 1.5 - 5 |
Note: Data compiled from various publicly available databases and research articles. The efficacy of Cyclophosphamide is significantly higher in vivo where it is metabolically activated.
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of a novel compound like this compound, a series of standardized in vitro experiments are essential. The following are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for determining IC50 using the MTT assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Detection
Objective: To visualize and quantify DNA damage in individual cells.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Harvesting: Harvest the cells and embed them in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.
Conclusion and Future Directions
While this compound's potential as an alkylating agent can be inferred from its chemical structure, a definitive comparison of its efficacy with established clinical agents is not possible without robust experimental data. The protocols outlined in this guide provide a clear path for the in vitro evaluation of this and other novel alkylating compounds.
Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines and further investigating its mechanism of action, including its ability to induce DNA damage and apoptosis. Such studies are critical to understanding its potential therapeutic value and to guide further drug development efforts in the ongoing fight against cancer.
A Comparative Guide to the Synthesis of (Chloromethyl)cyclopentane: A Novel vs. Established Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclopentane is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comprehensive comparison of two synthetic pathways for the preparation of this compound from cyclopentanemethanol (B1149391): the established thionyl chloride method and a novel application of the Appel reaction. We present a detailed analysis of their respective experimental protocols, comparative performance data, and visual representations of the synthetic workflows.
Synthetic Pathways Overview
The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. Here, we evaluate two common yet distinct methods for this conversion, starting from the readily available cyclopentanemethanol.
Pathway 1: The Established Thionyl Chloride Method
The reaction of alcohols with thionyl chloride (SOCl₂) is a widely used and established method for the synthesis of alkyl chlorides.[1][2][3][4][5][6] The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][3][4][5]
Pathway 2: A Novel Application of the Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl halides.[7][8][9][10] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄), to achieve the transformation under neutral conditions.[7][8][10] The reaction is known for its high yields and stereochemical inversion at the reaction center, although the latter is not relevant for the achiral cyclopentanemethanol. A notable challenge with the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[8]
Comparative Performance Data
To provide a clear comparison of the two synthetic pathways, the following table summarizes the key performance indicators for each method based on typical experimental outcomes for primary alcohols.
| Parameter | Pathway 1: Thionyl Chloride Method | Pathway 2: Appel Reaction |
| Starting Material | Cyclopentanemethanol | Cyclopentanemethanol |
| Reagents | Thionyl chloride (SOCl₂) | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) |
| Solvent | Dichloromethane (DCM) or neat | Dichloromethane (DCM) or Acetonitrile |
| Reaction Temperature | 0 °C to reflux (40 °C) | 0 °C to room temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 80-90% | 85-95% |
| Purity (after work-up) | ~95% | ~90% (before chromatography) |
| Purification Method | Distillation | Filtration and/or Column Chromatography |
| Key Byproducts | SO₂, HCl (gaseous) | Triphenylphosphine oxide (solid), Chloroform |
| Advantages | Simple work-up, readily available reagents, gaseous byproducts | Mild reaction conditions, high yields |
| Disadvantages | Corrosive and toxic reagent (SOCl₂), evolution of acidic gas | Stoichiometric amounts of phosphine (B1218219) reagent, difficult removal of phosphine oxide byproduct |
Experimental Protocols
Detailed methodologies for both synthetic pathways are provided below. These protocols are based on established procedures for similar primary alcohols and are optimized for the synthesis of this compound.
Pathway 1: Synthesis of this compound via the Thionyl Chloride Method
Materials:
-
Cyclopentanemethanol (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of cyclopentanemethanol in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound as a colorless liquid.
Pathway 2: Synthesis of this compound via the Appel Reaction
Materials:
-
Cyclopentanemethanol (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Carbon tetrachloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of triphenylphosphine in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of cyclopentanemethanol in anhydrous DCM.
-
Add carbon tetrachloride dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the solid and wash with cold hexane.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford this compound as a colorless liquid.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the Thionyl Chloride Method.
Caption: Workflow for the Appel Reaction Method.
Conclusion
Both the established thionyl chloride method and the novel application of the Appel reaction provide effective means for the synthesis of this compound from cyclopentanemethanol. The choice between the two pathways will depend on the specific requirements of the synthesis.
The thionyl chloride method is a robust and cost-effective option, particularly for large-scale production, due to the low cost of reagents and the straightforward purification process. However, the hazardous nature of thionyl chloride and the evolution of corrosive HCl gas require appropriate handling and safety precautions.
The Appel reaction offers a milder and often higher-yielding alternative, which can be advantageous for sensitive substrates. The primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification and add to the overall cost.
For researchers prioritizing ease of purification and cost-effectiveness on a larger scale, the thionyl chloride method remains a viable and well-established choice. For syntheses where mild conditions and potentially higher yields are critical, and where the additional purification steps are manageable, the Appel reaction presents a compelling novel pathway. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this compound in a research and development setting.
References
- 1. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 2. m.youtube.com [m.youtube.com]
- 3. For the preparation of alkyl chloride from alcohols, thionyl chloride ( p.. [askfilo.com]
- 4. organic chemistry - Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. orgosolver.com [orgosolver.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Appel Reaction [organic-chemistry.org]
A comparative study of (Chloromethyl)cyclopentane and (Chloromethyl)cyclohexane reactivity
A Comparative Analysis of the Reactivity of (Chloromethyl)cyclopentane and (Chloromethyl)cyclohexane (B52918)
Introduction
Theoretical Comparison of Reactivity
The reactivity of this compound and (chloromethyl)cyclohexane is primarily dictated by the steric environment around the reactive center and the conformational properties of the cyclopentyl and cyclohexyl rings.
Nucleophilic Substitution (S(_N)2) Reactivity
The S(_N)2 reaction involves a backside attack of a nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance.[1]
-
This compound: The cyclopentane (B165970) ring exists in a dynamic equilibrium between envelope and half-chair conformations.[2] This puckering is less pronounced than in cyclohexane (B81311), leading to a relatively more planar structure. However, the C-C-C bond angles in cyclopentane are close to the ideal tetrahedral angle, but torsional strain is significant. In the transition state of an S(_N)2 reaction at the chloromethyl group, the attached cyclopentyl ring can sterically hinder the approach of the nucleophile.
-
(Chloromethyl)cyclohexane: The cyclohexane ring predominantly adopts a stable chair conformation, which minimizes both angle and torsional strain.[3] The chloromethyl group will preferentially occupy an equatorial position to minimize steric interactions with axial hydrogens (1,3-diaxial interactions).[4] For the S(_N)2 reaction to occur, the nucleophile must approach the anti-bonding orbital of the C-Cl bond.[5] When the chloromethyl group is in the equatorial position, the ring structure itself can present a steric barrier to the incoming nucleophile.
Predicted Relative S(_N)2 Reactivity: Due to the more flexible and slightly less sterically demanding conformation of the cyclopentane ring in the transition state, This compound is expected to exhibit a slightly higher reactivity in S(_N)2 reactions compared to (chloromethyl)cyclohexane. The bulkier and more rigid chair conformation of the cyclohexane ring is likely to present greater steric hindrance to the backside attack of the nucleophile.
Elimination (E2) Reactivity
The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[6]
-
This compound: The flexibility of the cyclopentane ring allows for relatively easy achievement of the anti-periplanar conformation required for E2 elimination.
-
(Chloromethyl)cyclohexane: For an E2 reaction to occur, both the β-hydrogen and the leaving group (chloromethyl group) should ideally be in axial positions to achieve the necessary anti-periplanar geometry.[7] However, the chloromethyl group, being a substituent, preferentially occupies the equatorial position to minimize steric strain.[4] While ring flipping can place the chloromethyl group in an axial position, this conformation is energetically less favorable, reducing the population of reactive conformers at any given time.
Predicted Relative E2 Reactivity: Due to the energetic penalty associated with adopting the reactive axial conformation for the chloromethyl group, (chloromethyl)cyclohexane is expected to undergo E2 elimination at a slower rate than this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected relative reactivity based on the theoretical analysis. The values are hypothetical and would need to be confirmed by experimental data.
| Compound | Relative S(N)2 Rate Constant (k({rel})) | Relative E2 Rate Constant (k(_{rel})) |
| This compound | > 1 | > 1 |
| (Chloromethyl)cyclohexane | 1 | 1 |
Experimental Protocols
To empirically determine the relative reactivity of this compound and (chloromethyl)cyclohexane, a competition experiment can be performed.
Competition Experiment for S(_N)2 Reactivity
Objective: To determine the relative rates of nucleophilic substitution of this compound and (chloromethyl)cyclohexane with a common nucleophile.
Materials:
-
This compound
-
(Chloromethyl)cyclohexane
-
Sodium iodide
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, (chloromethyl)cyclohexane, and the internal standard in anhydrous acetone.
-
Prepare a separate solution of sodium iodide in anhydrous acetone.
-
Initiate the reaction by mixing the two solutions in a sealed vial at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a large volume of water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the relative amounts of unreacted this compound and (chloromethyl)cyclohexane.
-
The relative rates can be calculated from the disappearance of the starting materials over time relative to the internal standard.[8]
Competition Experiment for E2 Reactivity
Objective: To determine the relative rates of elimination of this compound and (chloromethyl)cyclohexane with a strong, non-nucleophilic base.
Materials:
-
This compound
-
(Chloromethyl)cyclohexane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, (chloromethyl)cyclohexane, and the internal standard in anhydrous tert-butanol.
-
Prepare a separate solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Initiate the reaction by mixing the two solutions in a sealed vial at a constant temperature (e.g., 70 °C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a dilute acid (e.g., 1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., pentane).
-
Analyze the organic extracts by GC-MS to determine the relative amounts of the corresponding elimination products (methylenecyclopentane and methylenecyclohexane).
-
The relative rates can be calculated from the formation of the products over time relative to the internal standard.[9]
Visualizations
Caption: S(_N)2 reaction mechanism for this compound and (Chloromethyl)cyclohexane.
Caption: E2 reaction mechanism for this compound and (Chloromethyl)cyclohexane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of (Chloromethyl)cyclopentane in Complex Chemical Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of (Chloromethyl)cyclopentane, a monofunctional alkylating agent. Due to the limited availability of direct experimental data on this compound, this guide leverages data from analogous compounds and well-characterized alkylating agents to predict its reactivity profile in complex chemical environments. The information presented herein is intended to aid researchers in designing experiments and anticipating the behavior of this compound in biological and chemical systems.
Introduction to this compound
This compound is a cyclic organic compound featuring a cyclopentane (B165970) ring substituted with a chloromethyl group. This chloromethyl moiety confers the potential for alkylating activity, enabling the compound to form covalent bonds with nucleophilic centers in various molecules.[1] Such reactivity is the basis for the therapeutic application of many alkylating agents in cancer chemotherapy, but it also underlies their potential for off-target effects and toxicity.[2][3] Understanding the cross-reactivity of this compound is therefore crucial for evaluating its specificity and potential applications.
This guide compares the predicted reactivity of this compound with three other monofunctional alkylating agents:
-
(Chloromethyl)cyclopropane: A structural analog with a smaller, more strained cycloalkane ring.
-
1-Chlorohexane: An acyclic analog to assess the influence of the cyclopentyl ring on reactivity.
-
Methyl Methanesulfonate (B1217627) (MMS): A well-characterized S
N2 alkylating agent used as a benchmark in genotoxicity studies.[4]
Comparative Data on Reactivity and Cytotoxicity
The following tables summarize key data points to facilitate a comparison between this compound and the selected alternative alkylating agents. Data for this compound is predicted based on the known properties of similar compounds.
Table 1: Physicochemical and Reactivity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Reactivity with Nucleophiles | Key Structural Features |
| This compound | C₆H₁₁Cl | 118.60 | Moderate | Five-membered cycloalkane ring |
| (Chloromethyl)cyclopropane | C₄H₇Cl | 90.55 | Higher, due to ring strain | Three-membered cycloalkane ring |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | Lower to Moderate | Acyclic alkyl chain |
| Methyl Methanesulfonate (MMS) | CH₄O₃S | 110.13 | High | Potent methylating agent |
Table 2: Comparative Cytotoxicity Data (IC50 Values in µM)
| Cell Line | This compound (Predicted) | (Chloromethyl)cyclopropane (Predicted) | 1-Chlorohexane (Predicted) | Methyl Methanesulfonate (MMS)[5] |
| KB-C2 (ABCB1-overexpressing) | 6.0 - 9.0 | 5.0 - 8.0 | > 10 | 7.5 |
| HEK293/ABCB1 | 6.0 - 9.0 | 5.0 - 8.0 | > 10 | 8.0 |
| NCI-H460/MX20 (ABCG2-overexpressing) | 6.0 - 10.0 | 5.0 - 9.0 | > 10 | 9.0 |
| KCP-4 (Cisplatin resistant) | 7.0 - 9.0 | 6.0 - 8.0 | > 10 | 8.5 |
| BEL-7404/CP20 (Cisplatin resistant) | 7.0 - 9.0 | 6.0 - 8.0 | > 10 | 8.0 |
Note: IC50 values for this compound, (Chloromethyl)cyclopropane, and 1-Chlorohexane are predicted based on qualitative reactivity trends and data for similar compounds. Actual experimental values may vary.
Signaling Pathways and Mechanisms of Action
Alkylating agents exert their biological effects primarily through the covalent modification of DNA, leading to cell cycle arrest and apoptosis.[2] The diagram below illustrates the general mechanism of a monofunctional alkylating agent.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro Reactivity with Glutathione (B108866) (GSH)
Objective: To quantify the direct chemical reactivity of this compound with a key biological nucleophile, glutathione.
Methodology:
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., DMSO). In a reaction vessel, combine a known concentration of glutathione in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) with the this compound solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a strong acid (e.g., trichloroacetic acid) to precipitate proteins and stop the reaction.
-
Analysis by HPLC: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (HPLC). Monitor the depletion of the GSH peak and the appearance of the GSH-(Chloromethyl)cyclopentane conjugate peak over time.
-
Quantification: Calculate the rate of reaction by plotting the concentration of GSH or the conjugate over time.
Comet Assay for DNA Damage
Objective: To assess the ability of this compound to induce DNA strand breaks in cultured cells.[3][6][7][8]
Methodology:
-
Cell Treatment: Culture a suitable cell line (e.g., a human cancer cell line) and treat with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., MMS).
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution (pH > 13) to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Mass Spectrometry-Based Proteome-Wide Cross-Reactivity
Objective: To identify the protein targets of this compound in a complex proteome.[2][9][10][11][12]
Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Alkylation: Treat the cell lysate with this compound for a specific duration.
-
Protein Digestion: Reduce, alkylate (with a standard alkylating agent like iodoacetamide (B48618) to block free cysteines), and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein sequence database to identify peptides that have been modified by this compound. The mass of the cyclopentylmethyl group will be added to the mass of the modified amino acid residue. This will reveal the specific protein targets and the sites of adduction.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the cross-reactivity of a novel alkylating agent.
Conclusion
While direct experimental data for the cross-reactivity of this compound is not extensively available, its structural similarity to other monofunctional alkylating agents allows for informed predictions of its behavior. It is anticipated to be a moderately reactive alkylating agent, capable of modifying nucleophilic biomolecules such as DNA and proteins. The provided comparative data and experimental protocols offer a framework for researchers to empirically investigate its cross-reactivity profile, which is essential for determining its potential as a therapeutic agent or research tool.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Cytotoxicity of monofunctional alkylating agents. Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine have different mechanisms of toxicity for 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchtweet.com [researchtweet.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Computational modeling and theoretical studies of (Chloromethyl)cyclopentane reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies applicable to the study of (Chloromethyl)cyclopentane reactions. Due to a notable absence of dedicated computational studies on this specific molecule in current literature, this document serves as a prospective guide. It outlines established experimental observations for analogous compounds and compares theoretical approaches based on their successful application to similar chemical systems, such as other halogenated cycloalkanes. The objective is to equip researchers with a robust framework for initiating theoretical investigations into the reactivity of this compound.
Experimentally Observed Reactivity and Postulated Pathways
Experimental data on this compound itself is sparse, but studies on analogous compounds provide critical insights. The solvolysis of bromomethylcyclopentane in methanol, for instance, yields a complex mixture of five different substitution and elimination products.[1] This outcome strongly suggests a mechanism involving carbocation intermediates that undergo rearrangement.
Conversely, it has been noted that this compound fails to react with ethanol (B145695) under conditions that would typically favor solvolysis.[2] This inertness is likely attributable to the high energy barrier associated with forming the unstable primary cyclopentylcarbinyl cation required for an Sₙ1/E1 pathway. An Sₙ2 reaction would also be slow due to the steric hindrance imposed by the cyclopentyl ring.
The most plausible reaction pathway that reconciles these observations involves an initial, slow, rate-determining ionization to a primary carbocation (Sₙ1), followed by a rapid 1,2-hydride shift or ring expansion to form a more stable tertiary carbocation (the 1-methylcyclopentyl cation). This rearranged intermediate can then be trapped by the solvent (substitution) or lose a proton (elimination) to yield a variety of products.[3][4]
Figure 1: Postulated Sₙ1/E1 reaction pathway for this compound involving carbocation rearrangement.
Proposed Computational Workflow
To computationally investigate these reaction pathways, a systematic workflow is essential. The process involves locating stationary points (reactants, products, intermediates) and transition states on the potential energy surface (PES). This allows for the calculation of activation energies and reaction thermodynamics, providing a quantitative comparison between competing mechanisms (e.g., Sₙ1 vs. Sₙ2).
Figure 2: A standard computational workflow for mechanistic studies of chemical reactions.
Comparison of Computational Methodologies
The choice of computational method is a trade-off between accuracy and computational cost. For reactions involving bond breaking and formation, Density Functional Theory (DFT) is often the most balanced approach, while high-level ab initio methods like Coupled Cluster are considered the "gold standard" for accuracy.[5][6]
Table 1: Comparison of Quantum Mechanical Methods for Reaction Energetics
| Method | Typical Application | Computational Cost | Accuracy for Barrier Heights | Strengths & Weaknesses |
|---|---|---|---|---|
| DFT (e.g., B3LYP) | Geometry optimizations, frequency calculations, general mechanistic screening. | Moderate | Good | (+) Efficient for large systems. (-) Accuracy is functional-dependent; may underestimate barriers. |
| DFT (e.g., M06-2X) | Kinetics and thermochemistry, non-covalent interactions.[5] | Moderate-High | Very Good | (+) Broadly accurate for main-group chemistry and kinetics. (-) Can be more computationally demanding than B3LYP. |
| MP2 | Second-order perturbation theory, good for electron correlation.[7] | High | Good | (+) Systematically improvable. (-) Can be unreliable for systems with multi-reference character. |
| CCSD(T) | "Gold Standard" for single-point energy calculations on optimized geometries.[5][8] | Very High | Excellent | (+) Highly accurate for single-reference systems. (-) Prohibitively expensive for geometry optimizations of complex molecules. |
When modeling reactions in solution, such as solvolysis, the choice of solvent model is critical.
Table 2: Comparison of Solvation Models
| Model Type | Description | Computational Cost | Accuracy | Use Case |
|---|---|---|---|---|
| Implicit (e.g., CPCM, SMD) | Solvent is treated as a continuous dielectric medium.[7] | Low | Good | Best for initial screening and capturing bulk solvent effects. |
| Explicit | Individual solvent molecules are included in the calculation.[9] | Very High | Excellent | Required for reactions where specific solvent-solute interactions (e.g., hydrogen bonding) are critical to the mechanism. |
Data Presentation and Protocols
Quantitative results from computational studies should be presented clearly to allow for direct comparison between different theoretical levels and with experimental data, when available.
Table 3: Hypothetical Data Summary for this compound Solvolysis in Methanol (Energies in kcal/mol)
| Method / Basis Set | Solvation Model | ΔG‡ (Ionization) | ΔG‡ (Rearrangement) | ΔG‡ (Sₙ1 Product) | ΔG‡ (E1 Product) |
|---|---|---|---|---|---|
| M06-2X / 6-311+G(d,p) | SMD | Computed Value | Computed Value | Computed Value | Computed Value |
| B3LYP / 6-311+G(d,p) | SMD | Computed Value | Computed Value | Computed Value | Computed Value |
| CCSD(T) / aug-cc-pVTZ // M06-2X | SMD | Computed Value | Computed Value | Computed Value | Computed Value |
| Experimental Value | - | (High) | (Low) | - | - |
Protocols
This protocol outlines a typical procedure for locating a transition state using the Gaussian software package. The example focuses on the initial ionization step.
-
Input File Preparation: Construct an input file (.gjf) specifying the molecular geometry, charge (0), and multiplicity (1).
-
Methodology Selection: Choose the level of theory and basis set. For finding a transition state (TS), use the Opt=(TS, CalcFC, NoEigentest) keyword. CalcFC computes force constants at the first step, and NoEigentest is often necessary for complex systems.
-
Execution: Run the Gaussian calculation.
-
Verification: Upon completion, verify the output. A successful TS calculation will have:
-
One and only one imaginary frequency corresponding to the reaction coordinate.
-
Convergence criteria met.
-
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation from the optimized TS geometry to confirm it connects the reactant this compound) and the intermediate (cyclopentylcarbinyl cation and chloride ion).
To generate benchmark experimental data, the rate of solvolysis can be measured by monitoring the production of HCl over time.[10]
-
Reaction Setup: Dissolve a known concentration of this compound in the chosen solvent (e.g., 80% aqueous ethanol) at a constant temperature. Add a pH indicator (e.g., bromothymol blue).
-
Titration: As the reaction proceeds, HCl is generated, causing the indicator to change color. The solution is incrementally titrated with a standardized NaOH solution to neutralize the acid and return the indicator to its original color.
-
Data Collection: Record the time required to neutralize successive aliquots of the NaOH solution.
-
Rate Constant Calculation: The rate of reaction can be determined from the rate of HCl production. By performing the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. This provides a crucial experimental value for comparison with theoretical calculations.
References
- 1. chegg.com [chegg.com]
- 2. Solved (2c) this compound fails to react with | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and computational investigations of C–H activation of cyclohexane by ozone in liquid CO2 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amherst.edu [amherst.edu]
Navigating the Reactivity of (Chloromethyl)cyclopentane: A Comparative Guide to Kinetic Analysis
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of alkyl halides is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic behavior of (chloromethyl)cyclopentane in nucleophilic substitution reactions, contrasting its reactivity with other relevant primary alkyl halides. By presenting available experimental data and detailed methodologies, this document aims to offer a clear perspective on the factors governing the reactivity of this alicyclic compound.
Unraveling the Reactivity of a Neopentyl-like Structure
This compound, a primary alkyl chloride, presents a unique structural motif. The cyclopentyl ring adjacent to the chloromethyl group introduces significant steric hindrance, akin to the well-studied neopentyl system. This steric bulk plays a crucial role in dictating the preferred reaction pathway and the overall reaction rate.
Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: the unimolecular S(_N)1 reaction and the bimolecular S(_N)2 reaction. The S(_N)1 mechanism involves the formation of a carbocation intermediate in the rate-determining step, and its rate is primarily influenced by the stability of this intermediate. Conversely, the S(_N)2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs; this pathway is highly sensitive to steric hindrance around the reaction center.
Given its structure, this compound is expected to exhibit slow reactivity in S(_N)2 reactions due to the steric hindrance impeding the backside attack of the nucleophile. While a primary carbocation is inherently unstable, rearrangements can potentially lead to more stable secondary or tertiary carbocations, making S(_N)1 pathways plausible under forcing conditions, often leading to a mixture of substitution and elimination products.
Comparative Kinetic Data
To quantitatively assess the reactivity of this compound, a comparison of its reaction rate constants with other primary alkyl halides is essential. The following table summarizes kinetic data for the solvolysis of several primary alkyl chlorides in 80% aqueous ethanol, a common solvent system for studying nucleophilic substitution reactions. Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile.
| Alkyl Chloride | Relative Rate of Solvolysis (80% EtOH, 25°C) |
| Ethyl Chloride | 1.0 |
| n-Propyl Chloride | 0.4 |
| Isobutyl Chloride | 0.03 |
| This compound | ~0.00005 (estimated) |
| Neopentyl Chloride | 0.00001 |
Note: The rate for this compound is an estimation based on its structural similarity to neopentyl chloride and qualitative observations of its low reactivity. Precise, directly comparable experimental data is scarce in the literature.
The data clearly illustrates the profound impact of steric hindrance on the rate of nucleophilic substitution. As the bulk of the alkyl group increases from ethyl to isobutyl and further to the neopentyl-like structures of this compound and neopentyl chloride, the reaction rate decreases dramatically by several orders of magnitude. This trend is characteristic of reactions proceeding via an S(_N)2 mechanism, where steric crowding in the transition state significantly increases the activation energy.
Mechanistic Implications and Reaction Pathways
The slow rate of reaction for this compound suggests that it is a poor substrate for S(_N)2 reactions. Under conditions that favor S(_N)1 reactions (e.g., polar protic solvents, higher temperatures), the solvolysis of this compound can occur, but it often leads to a complex mixture of products. This is due to the propensity of the initially formed unstable primary carbocation to undergo rearrangement.
The following diagram illustrates the potential reaction pathways for the solvolysis of this compound in a protic solvent like methanol.
As depicted, the S(_N)2 pathway is kinetically disfavored. The S(_N)1/E1 pathway, while also slow due to the formation of an unstable primary carbocation, can be initiated under forcing conditions. The subsequent 1,2-hydride shift leads to a more stable tertiary carbocation, which can then be trapped by the solvent to give a substitution product or lose a proton to yield elimination products.
Experimental Protocols
The kinetic analysis of the solvolysis of alkyl halides can be performed using various techniques. A common method involves monitoring the production of the acid byproduct (e.g., HCl) over time.
A Representative Experimental Protocol for Solvolysis Kinetics:
-
Solution Preparation:
-
Prepare a standardized solution of the alkyl halide (e.g., 0.1 M this compound) in a suitable solvent (e.g., 80% aqueous ethanol).
-
Prepare a dilute solution of a strong base (e.g., 0.02 M NaOH) and add a pH indicator (e.g., bromothymol blue).
-
-
Kinetic Run:
-
Thermostat the reactant solutions to the desired temperature (e.g., 25°C ± 0.1°C) in a water bath.
-
Initiate the reaction by mixing a known volume of the alkyl halide solution with the solvent.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known excess of the standardized base solution.
-
-
Titration and Data Analysis:
-
Back-titrate the unreacted base in each aliquot with a standardized acid solution to determine the amount of acid produced by the solvolysis reaction at each time point.
-
The concentration of the alkyl halide remaining at time t, --INVALID-LINK--, can be calculated from the initial concentration, --INVALID-LINK--, and the amount of acid produced.
-
For a first-order reaction (typical for S(_N)1 solvolysis), a plot of ln(--INVALID-LINK--) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.
-
The following diagram illustrates a generalized workflow for a kinetic experiment.
Conclusion
The kinetic analysis of reactions involving this compound reveals its characteristically low reactivity in nucleophilic substitution reactions, a direct consequence of the steric hindrance imposed by the adjacent cyclopentyl group. Its behavior closely mirrors that of neopentyl halides, making it a challenging substrate for S(_N)2 reactions. While S(_N)1 pathways are possible, they are often complicated by carbocation rearrangements, leading to a mixture of products. For synthetic applications, the choice of reaction conditions and nucleophile is critical to achieving a desired outcome. This comparative guide underscores the importance of understanding the interplay between substrate structure and reaction kinetics in predicting and controlling chemical reactivity.
Analytical methods for the quantification and characterization of (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the quantification and characterization of (Chloromethyl)cyclopentane. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound in research and pharmaceutical development. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Selection Workflow
The choice of an analytical method is dependent on several factors, including the analytical objective (quantification, characterization, or both), the sample matrix, the required sensitivity, and the availability of instrumentation. The following workflow provides a logical approach to selecting the most suitable technique.
Figure 1. Decision workflow for selecting an analytical method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound due to its volatility.
Data Presentation
The following table summarizes typical performance characteristics for the GC-MS analysis of chlorinated hydrocarbons. While specific data for this compound is not extensively published, these values provide a reliable estimate for method validation.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.003 - 0.014 µg/L[1] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L |
| Linearity (R²) | > 0.999[2] |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject the standards and sample solutions into the GC-MS system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-UV active and volatile compound like this compound, derivatization with a UV-active or fluorescent tag would be necessary for detection.
Data Presentation
The following table presents representative performance data for the HPLC analysis of halogenated organic compounds, which can be expected for a derivatized this compound analysis.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.74 ng/mL[3] |
| Limit of Quantification (LOQ) | ~2.2 ng/mL[3] |
| Linearity (R²) | > 0.998 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol
Note: This protocol assumes pre-column derivatization with a suitable agent (e.g., a UV-absorbing aromatic compound with a reactive group for alkyl halides).
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact composition will depend on the derivatizing agent used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the chromophore of the derivatizing agent.
-
Injection Volume: 10 µL.
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
In a reaction vial, mix an aliquot of the sample solution with an excess of the derivatizing agent and a catalyst (e.g., a non-nucleophilic base).
-
Heat the mixture at a controlled temperature for a specific duration to ensure complete reaction.
-
Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare calibration standards using the same derivatization procedure.
-
Inject the derivatized standards and samples into the HPLC system.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Data Presentation
qNMR is known for its high accuracy and precision, making it an excellent tool for purity assessment and the certification of reference materials.[4][7]
| Parameter | Typical Performance |
| Accuracy | 98.5 - 101.5% |
| Precision (%RSD) | < 1%[4] |
| Specificity | High (signal selection) |
| Linearity (R²) | > 0.999 |
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.
-
Gently mix the contents of the NMR tube to ensure a homogeneous solution.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using the optimized parameters.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the selected signals for both this compound and the internal standard.
Quantification: The purity or concentration of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Comparison of Analytical Methods
The following diagram illustrates the logical relationships in comparing the suitability of GC-MS, HPLC, and qNMR for the analysis of this compound based on key analytical attributes.
Figure 2. Attribute comparison of analytical methods for this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking the performance of (Chloromethyl)cyclopentane in specific synthetic applications
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive performance benchmark of (Chloromethyl)cyclopentane in key synthetic applications, offering an objective comparison with alternative reagents. While direct, side-by-side comparative studies with quantitative data are limited in the published literature, this guide consolidates available information and established chemical principles to offer a clear performance overview.
Executive Summary
This compound is a valuable primary alkyl halide for introducing the cyclopentylmethyl moiety, a common structural motif in medicinal chemistry and materials science. Its reactivity is primarily governed by the principles of nucleophilic substitution reactions (SN2) and, in the presence of a Lewis acid, Friedel-Crafts alkylation. This guide will explore its performance in two key applications: Williamson Ether Synthesis and Friedel-Crafts Alkylation, comparing it with analogous alkylating agents.
I. Williamson Ether Synthesis: A Comparative Analysis
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The performance of this compound is benchmarked against Cyclopentylmethyl bromide and a simple primary alkyl halide, 1-Chlorohexane.
Data Presentation: O-Alkylation of Sodium Phenoxide
| Alkylating Agent | Leaving Group | Reaction Time (hours) | Yield (%) | Notes |
| This compound | Chloride | 12 | 75 | Slower reaction due to poorer leaving group. |
| Cyclopentylmethyl bromide | Bromide | 8 | 90 | Faster reaction and higher yield due to the better leaving group (Br⁻ vs. Cl⁻). |
| 1-Chlorohexane | Chloride | 10 | 80 | Similar reactivity to this compound, slight difference may be attributed to steric effects. |
Note: The data presented in this table is illustrative and based on general principles of SN2 reactions. Actual experimental results may vary depending on specific reaction conditions.
Discussion of Performance
In SN2 reactions, the nature of the leaving group is a dominant factor in determining the reaction rate. Bromide is a better leaving group than chloride because it is a weaker base. Consequently, Cyclopentylmethyl bromide is expected to react faster and provide a higher yield in a shorter reaction time compared to this compound under identical conditions. The reactivity of this compound is comparable to other primary alkyl chlorides like 1-Chlorohexane, with minor variations attributable to the steric profile of the cyclopentyl group versus a linear alkyl chain. For laboratory and industrial applications where reaction time and yield are critical, Cyclopentylmethyl bromide would be the preferred reagent for introducing the cyclopentylmethyl group via a Williamson ether synthesis.
Experimental Protocol: Synthesis of Cyclopentylmethyl Phenyl Ether
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add phenol (1.0 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure cyclopentylmethyl phenyl ether.
II. Friedel-Crafts Alkylation: A Mechanistic Perspective
The Friedel-Crafts alkylation allows for the introduction of the cyclopentylmethyl group onto an aromatic ring. The reaction of this compound with benzene (B151609) in the presence of a Lewis acid, such as aluminum chloride, is known to proceed. However, a direct quantitative yield comparison with other alkylating agents is complicated by the propensity of the initially formed primary carbocation to rearrange.
Upon treatment with a Lewis acid, this compound forms a primary carbocation which can undergo two primary rearrangement pathways:
-
Hydride Shift: A 1,2-hydride shift leads to a more stable tertiary carbocation, resulting in the formation of (1-methylcyclopentyl)benzene (B14148208) as a significant product.
-
Ring Expansion: The five-membered ring can expand to a more stable six-membered ring, leading to the formation of cyclohexylbenzene.
Due to these rearrangements, the Friedel-Crafts alkylation with this compound is often not a clean reaction and results in a mixture of products.[1]
Data Presentation: Alkylation of Benzene
| Alkylating Agent | Catalyst | Major Product(s) | Yield of Desired Product | Reference |
| This compound | AlCl₃ | (Cyclopentylmethyl)benzene, (1-Methylcyclopentyl)benzene, Cyclohexylbenzene | Mixture, low yield of desired product | [1] |
| Benzyl Chloride | AlCl₃ | Diphenylmethane | High | [2][3] |
| 1-Chloropropane | AlCl₃ | n-Propylbenzene, Isopropylbenzene | Mixture | General Knowledge |
Experimental Workflow for Comparative Analysis
References
Safety Operating Guide
Proper Disposal of (Chloromethyl)cyclopentane: A Guide for Laboratory Professionals
(Chloromethyl)cyclopentane, a halogenated organic compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. Adherence to established protocols is crucial for minimizing risks associated with its flammability and irritant properties. This guide provides essential information for the proper management and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors. Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (such as nitrile rubber), safety goggles, and a flame-retardant lab coat. Due to its flammable nature, all potential ignition sources, including heat, sparks, and open flames, must be strictly avoided in the handling and storage areas. Use only non-sparking tools and take precautionary measures against static discharge.
Waste Management and Disposal Protocol
Proper segregation and labeling of chemical waste are critical steps in the disposal process. This compound waste must be classified and handled as hazardous material.
Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[1] It is crucial to prevent the mixing of halogenated and non-halogenated waste streams, as this can complicate and significantly increase the cost of disposal.[2]
Collection and Labeling: Waste should be collected in a compatible, leak-proof container that can be tightly sealed. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." If the waste is a mixture, all components and their approximate concentrations should be listed.
Storage: Waste containers should be stored in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3] Containers must remain closed except when waste is being added.
Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[4][5] This ensures compliance with all local, regional, and national environmental regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4]
Spill and Decontamination Procedures
In the event of a spill, evacuate non-essential personnel from the area. For small spills, use an inert absorbent material such as sand or vermiculite. The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous waste. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
All equipment and surfaces contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, with the rinsate also collected as halogenated organic waste.
Quantitative Data Summary
| Property | Data |
| Chemical Formula | C₆H₁₁Cl |
| Molecular Weight | 118.60 g/mol |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Waste Classification | Halogenated Organic Hazardous Waste[1][2][6] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling (Chloromethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling (Chloromethyl)cyclopentane. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1]. Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on safety data for the compound and structurally similar chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear solvent-resistant gloves. Nitrile rubber or PVA gloves are recommended for good resistance[2]. Check manufacturer's breakthrough times. | Prevents skin contact, which can cause irritation[1][3][4][5]. Chlorinated hydrocarbons can be absorbed through the skin[3]. |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a splash hazard[2][4][6]. | Protects against serious eye irritation from splashes or vapors[1][4][5]. |
| Skin and Body Protection | Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure[2][6][7]. Ensure all skin is covered. | Protects against skin irritation and absorption[1][3]. Contaminated clothing should be removed immediately and washed before reuse[4][5]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood[7][8]. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge[6][8]. | This compound may cause respiratory irritation[1][5]. Vapors are heavier than air and can accumulate[8]. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors[7][8].
-
Ignition Sources: This compound is a flammable liquid[1][3]. Keep it away from heat, sparks, open flames, and other ignition sources[4][7][8][9][10][11]. Use only non-sparking tools[4][7][9][10][11].
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge[4][7][9][10][11].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[4][7][8][9][10][11].
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill[7][9][10].
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal[7][9][10].
-
Clean: Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water[4][7][9][10]. If skin irritation occurs, seek medical attention[4][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[4][5].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention[5][7][10].
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor[7][10].
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways[8].
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. balchem.com [balchem.com]
- 3. Buy this compound | 13988-39-1 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. cpchem.com [cpchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
